Gentioflavine

Catalog No.
S601159
CAS No.
18058-50-9
M.F
C10H11NO3
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gentioflavine

CAS Number

18058-50-9

Product Name

Gentioflavine

IUPAC Name

6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3

InChI Key

GLNRAZLQBMAROT-UHFFFAOYSA-N

SMILES

CC1C(=C2CCOC(=O)C2=CN1)C=O

Canonical SMILES

CC1C(=C2CCOC(=O)C2=CN1)C=O

The exact mass of the compound Gentioflavin is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of delta-lactone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gentioflavine literature review and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Gentioflavine

The table below summarizes the basic chemical identification and calculated physical properties of this compound from a commercial database [1]. Please note that the physical properties (density, boiling point, flash point) are listed as calculated values, not experimental measurements.

Property Description
Name This compound [1]
CAS Registry Number 18058-50-9 [1]
Synonyms 6-Methyl-1-Oxo-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carboxaldehyde; 1-Keto-6-Methyl-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carbaldehyde [1]
Molecular Formula C10H11NO3 [1]
Molecular Weight 193.20 g/mol [1]
SMILES CC1NC=C2C(=C1C=O)CCOC2=O [1]
InChI 1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3 [1]
InChIKey GLNRAZLQBMAROT-UHFFFAOYSA-N [1]
Density 1.274 g/cm³ (Cal.) [1]
Boiling Point 441°C at 760 mmHg (Cal.) [1]
Flash Point 220.509°C (Cal.) [1]

Research Workflow for Literature Review

Given the scarcity of recent data on this compound, constructing a comprehensive review will require a systematic approach. The following diagram outlines a suggested workflow, from initial literature gathering to the final synthesis of your review.

G start Define Research Scope search Search Literature start->search Keywords: This compound, CAS 18058-50-9 eval Evaluate & Select Sources search->eval Use specialized databases analyze Identify Themes & Gaps eval->analyze Trace developments, find conflicts write Write & Structure Review analyze->write Thematic/Chronological Structure

A proposed workflow for conducting a systematic literature review on this compound.

This workflow is based on established academic methodology [2]. The process involves searching for literature, evaluating sources, identifying key themes and gaps in the research, and finally structuring and writing the review.

Guidance for Further Research

To build upon the basic chemical data and create your technical guide, I suggest the following steps:

  • Use Specialized Scientific Databases: The initial information comes from a general chemical database [1]. For a true literature review, you should search specialized platforms like PubMed/Medline for biomedical literature, Google Scholar, and your university's library catalog [2].
  • Develop a Search Strategy: Create a list of keywords including "this compound," its CAS number (18058-50-9), and related terms from its profile (like its molecular formula and synonyms) [1] [2]. You can also look for papers that cite the initial source or mention its InChIKey.
  • Evaluate and Synthesize Findings: As you gather literature, critically assess the studies. Look for trends over time, methodological approaches, and, most importantly, identify the gaps in the research that your own work could address [2]. The available search results do not provide information on this compound's biological activity, signaling pathways, or experimental protocols, which should be a key focus of your search.

References

phytochemical analysis of Gentioflavine

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Phytochemical Analysis

Although a dedicated guide for Gentioflavine was not located, the general process for analyzing a phytochemical compound is well-established. The following workflow, built from standard methodologies [1] [2], outlines the key stages from plant material to compound characterization. You can adapt this framework specifically for this compound.

G start Plant Material Collection & Preparation p1 Drying & Powdering start->p1 ext Extraction p2 Maceration Soxhlet Extraction ext->p2 screen Preliminary Phytochemical Screening p3 Tests for Flavonoids Terpenoids, etc. screen->p3 frac Fractionation & Isolation p4 Column Chromatography HPLC Prep frac->p4 char Characterization & Identification p5 Spectroscopy: UV, IR, MS, NMR char->p5 quant Quantification p6 HPLC-DAD GC-MS quant->p6 p1->ext p2->screen p3->frac p4->char p5->quant

General workflow for the phytochemical analysis of a plant compound.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments in phytochemical analysis, which can be directly applied to the study of this compound.

Plant Material Extraction

The extraction is the first critical step in isolating compounds from plant tissue [3] [2].

  • Procedure:
    • Collection & Identification: Collect fresh plant material and obtain taxonomic authentication from a botanist. A voucher specimen should be deposited for future reference [3].
    • Preparation: Wash the plant material thoroughly and air-dry it in the shade. Once dry, grind it into a fine powder using an electric blender [2].
    • Maceration: Macerate a measured amount of the dried powder (e.g., 20 g) in a suitable solvent (e.g., methanol, hexane) for 48 hours at room temperature (e.g., 25°C). Repeat this process multiple times to ensure exhaustive extraction [3].
    • Filtration & Concentration: Combine all filtrates and filter using filter paper. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract [3] [2].
Preliminary Phytochemical Screening

This qualitative analysis identifies the main classes of compounds present in a crude extract [2].

  • Test for Flavonoids:
    • Procedure: Mix the crude extract with a few small pieces of magnesium ribbon. Then, add concentrated hydrochloric acid drop by drop. The appearance of a pink or magenta-red color indicates the presence of flavonoids [2].
  • Test for Terpenoids:
    • Procedure: Mix the crude extract with 2 ml of chloroform and evaporate to dryness. Add 2 ml of concentrated sulfuric acid and heat for 2 minutes. A grayish color indicates the presence of terpenoids [2].
Chromatographic Separation and Quantitative Analysis

Advanced techniques are used to separate, identify, and quantify specific compounds like this compound.

  • High-Performance Liquid Chromatography (HPLC-DAD) [3]:

    • Purpose: To separate and quantify individual compounds in a mixture.
    • Typical Setup:
      • Column: An analytical C18 column (e.g., Inertsil ODS-3, 4 µm, 4.0 mm × 150 mm).
      • Mobile Phase: A gradient of solvent A (0.1% acetic acid in water) and solvent B (0.1% acetic acid in methanol).
      • Flow Rate: 1.0 mL/min.
      • Detection: Diode Array Detector (DAD) at a relevant wavelength (e.g., 254 nm).
      • Sample Prep: Dissolve the crude extract in methanol (e.g., 8 mg/mL) and filter through a 0.45-µm membrane filter before injection.
  • Gas Chromatography-Mass Spectrometry (GC-MS) [3]:

    • Purpose: Ideal for profiling volatile compounds, such as fatty acids or essential oils, from a hexane extract.
    • Typical Setup:
      • Column: DB-5 fused silica capillary non-polar column.
      • Carrier Gas: Helium at a flow rate of 1.3 mL/min.
      • Temperature: The injector temperature is set at 250°C, with a specific temperature program for the column.
      • Identification: Compounds are identified by comparing their mass spectra with standard libraries (e.g., Wiley library).

Summary of Key Analytical Techniques

The table below summarizes the primary techniques used in phytochemical profiling for a research context like the one described for Rumex vesicarius [3].

Technique Acronym Primary Application Key Outcome
High-Performance Liquid Chromatography with Diode-Array Detection [3] HPLC-DAD Separation & quantification of phenolic compounds. Identified & quantified 16 phenolic compounds.
Gas Chromatography-Mass Spectrometry [3] GC-MS Profiling of volatile & semi-volatile compounds (e.g., fatty acids). Revealed 12 compounds, predominantly linoleic acid.
Inductively Coupled Plasma Mass Spectrometry [3] ICP-MS Elemental analysis & mineral content quantification. Measured high concentrations of iron and calcium.
Liquid Chromatography-Mass Spectrometry LC-MS Not explicitly detailed in results, but a standard tool for molecular mass determination and identification. Commonly used for precise mass measurement of compounds.

Scientific Reproducibility and Uncertainty

When applying these protocols, it is important to note that modern scientific philosophy emphasizes embracing uncertainty over simply chasing reproducibility [4]. A more productive approach for your research on this compound would be to:

  • Systematically assess sources of uncertainty in your experiments rather than just following a checklist.
  • Use tools like cause-and-effect diagrams to identify variables (e.g., solvent purity, extraction time, temperature) that could influence your results [4].
  • Invest more effort in reporting detailed experimental protocols and metadata to enable meaningful comparisons with other studies and build scientific consensus over time [4].

How to Proceed with this compound Research

Given the lack of specific data in the search results, I suggest the following path forward:

  • Refine Your Search: Use specialized scientific databases like PubMed, SciFinder, or Google Scholar with targeted queries such as "this compound isolation," "this compound NMR," or "this compound HPLC method."
  • Consult Natural Product Databases: Look for this compound in databases like PubMed's PubChem to find known physicochemical properties, spectral data, and related literature.
  • Adapt General Methods: The protocols for extraction, chromatography, and spectroscopy provided here are universal. You can adapt the HPLC-DAD method, for instance, by calibrating it with a this compound standard if available.

References

Standard Workflows for Structure Elucidation

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the typical integrated workflow for elucidating the structure of a natural product like gentioflavine, combining the strengths of LC-MS and NMR spectroscopy.

G Start Sample Mixture (e.g., plant extract) LC Liquid Chromatography (LC) Start->LC Split Flow Splitter LC->Split Eluent MS Mass Spectrometry (MS) Split->MS ~5% for MS NMR Nuclear Magnetic Resonance (NMR) Split->NMR ~95% for NMR DataFusion Data Integration & Statistical Correlation MS->DataFusion Molecular Weight Fragmentation Pattern NMR->DataFusion 1H/13C Chemical Shifts J-Coupling, Connectivity ID Structural Identification DataFusion->ID

Integrated LC-MS/NMR workflow for compound identification.

Experimental Protocol Overview

While the exact protocols for this compound are unavailable, the table below outlines the standard experiments you would need to perform for complete structural characterization, based on current metabolomics practices [1] [2].

Technique Key Experiments & Purpose Critical Outputs for Structure Elucidation

| Mass Spectrometry (MS) | • High-Resolution MS (HRMS): Determines exact molecular mass and formula. • Tandem MS (MS/MS): Reveals fragment ions for structural pieces. | Molecular formula; Fragment ion patterns suggesting key substructures. | | Nuclear Magnetic Resonance (NMR) | • ¹H NMR: Identifies proton environments and count. • ¹³C NMR: Identifies all carbon atom types. • 2D Experiments (HSQC, HMBC, COSY): Maps atom-to-atom connectivity. | Proton chemical shifts, J-couplings; Carbon chemical shifts; Proton-proton and carbon-proton connectivity maps. |

References

historical use of Gentioflavine in traditional medicine

Author: Smolecule Technical Support Team. Date: February 2026

The Botanical and Phytochemical Landscape

The name "Gentioflavine" suggests a relationship with the Gentiana genus (known as Longdan in Traditional Chinese Medicine) and a flavonoid compound. The table below summarizes the key subjects identified in the literature that can help orient your investigation.

Subject Relevance & Key Findings Traditional Context & Modern Research

| Gentiana scabra [1] [2] [3] | A primary source of "Longdan," used for millennia. Research focuses on iridoids/secoiridoids (e.g., gentiopicroside) for anti-inflammatory and gastric treatments [2]. Modern studies confirm its anti-atherosclerotic potential [1]. | Historical Use: Used for over 2000 years in TCM for inflammation, anorexia, indigestion, and gastric infections [2].

Modern Research: Effects on macrophages and foam cell formation, with mechanisms involving ERK signaling pathway inhibition [1]. | | Amentoflavone [4] | A common biflavonoid (apigenin dimer) found in over 120 plants, including some used in TCM. It is a marked bioactive compound with a wide range of well-documented pharmacological effects. | Historical Use: Present in plants used for thousands of years in TCM (e.g., Ginkgo biloba, Selaginella) [4].

Modern Research: Extensive studies on anti-oxidant, anti-inflammatory, anti-viral, and neuropharmacological effects. Used as a quality control marker for the TCM "Juanbai" [4]. | | Petiveria alliacea [5] | An example of a plant with long-standing traditional use for CNS disorders, whose effects are now attributed to various compounds, including flavonoids. | Historical Use: Used in folk medicine for its effects on the central nervous system (e.g., sedative, anticonvulsant) and in religious ceremonies [5].

Modern Research: Validated for anxiolytic, antidepressant, and anti-seizure activities. Phytochemical studies have identified flavonoids among its active metabolites [5]. |

Experimental Insights from Relevant Research

While not on "this compound," the available literature provides robust examples of the experimental approaches used to validate traditional medicines, focusing on Gentiana scabra and flavonoid research.

Detailed Methodology: Anti-atherosclerotic Activity of Gentiana scabra

One study screened over 30 Chinese herbs and found that an extract of Gentiana scabra reduced the uptake of oxidized LDL in human THP-1 macrophages, a key process in atherosclerosis [1].

  • Cell Culture & Differentiation: THP-1 human monocytic cells were cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA) [1].
  • Compound Uptake Assay: Differentiated macrophages were pretreated with herb extracts for 2 hours and then incubated with Dil-labeled oxidized LDL (Dil-OxLDL) for 24 hours. Uptake was quantified using flow cytometry and fluorescence microscopy [1].
  • Cytotoxicity Measurement: A lactate dehydrogenase (LDH) assay was performed concurrently to ensure that the observed effects were not due to cell death [1].
  • Western Blotting: Protein expression of scavenger receptors (SR-A and CD36) and phosphorylation of ERK signaling proteins were analyzed by western blot [1].
  • Key Quantitative Findings:
Experimental Variable Result / Outcome Significance / p-value
OxLDL Uptake Effectively reduced by Gentiana scabra p < 0.05 vs. OxLDL control [1]
SR-A Protein Expression Significantly decreased by Gentiana scabra p < 0.05 vs. control [1]
ERK Phosphorylation Reduced in a dose-dependent manner p < 0.05 vs. control [1]

The following diagram illustrates the logical flow and key findings of this study's mechanism of action investigation:

G Mechanism of Gentiana scabra in Reducing Foam Cell Formation Gs Gentiana scabra Extract ERK ERK Signaling Gs->ERK Inhibits SRA Scavenger Receptor-A (SR-A) Expression ERK->SRA Regulates (Reduces) OxLDL Oxidized LDL Uptake SRA->OxLDL Mediates (Decreases) FoamCell Foam Cell Formation OxLDL->FoamCell Leads to (Suppresses)

Mechanism of Gentiana scabra in suppressing foam cell formation, a key step in atherosclerosis.

Flavonoid Analysis and Neuropharmacological Protocols

Research on Petiveria alliacea, which contains flavonoids, demonstrates standard protocols for evaluating neuropharmacological effects [5].

  • Extract Preparation: Dried plant material (roots, leaves) is typically extracted using solvents like ethanol or water in a specified ratio, followed by filtration and concentration [5].
  • Animal Behavioral Models:
    • Anxiolytic Activity: Evaluated using the elevated plus-maze and light-dark box tests.
    • Anticonvulsant Activity: Assessed using pentylenetetrazole (PTZ)-induced seizure models.
    • Locomotor Activity: Measured in an open-field test to rule out stimulant or sedative effects that could confound results [5].
  • Toxicology Studies: Acute and subchronic toxicity tests are conducted, monitoring for adverse effects, mortality, and organ weight changes, followed by histopathological examination [5].

A Path Forward for Your Research

Based on the findings, here are some suggestions to guide your continued investigation into "this compound":

  • Verify the Compound Name: "this compound" may be a historical or alternative name for a known compound. I recommend cross-referencing with specialized natural product databases like NAPRALERT, PubMed's PubChem, or the Traditional Chinese Medicine Databases@Taiwan.
  • Focus on Gentiana Flavonoids: Given the historical importance of Gentiana, your research could focus on the flavonoid constituents of the Gentiana genus. A systematic review of the phytochemistry of Gentiana species may yield flavonoids with documented historical use that align with your interests.
  • Adopt Established Protocols: The experimental methodologies cited above for bioactivity testing [1], chemical analysis [2], and pharmacological validation [5] provide an excellent framework for studying any potential compound you identify.

References

initial pharmacological screening of Gentioflavine

Author: Smolecule Technical Support Team. Date: February 2026

The Screening Process for a Novel Compound

Initial pharmacological screening is a multi-stage process designed to systematically evaluate a compound's biological activity and therapeutic potential [1]. The general workflow progresses from target-based or phenotypic assays in vitro to more complex in vivo models.

The following diagram outlines the key stages in this rigorous process:

G cluster_in_vitro Primary & Secondary Screening Start Start: Compound (Gentioflavine) HTS High-Throughput Screening (HTS) Start->HTS InVitro In Vitro Profiling ADME ADME/PK Studies InVitro->ADME InVivo In Vivo Efficacy Lead Advanced Lead InVivo->Lead ADME->InVivo Confirm Hit Confirmation & Selectivity HTS->Confirm Identified 'Hits' Cellular Cellular Assays (Potency, Mechanism) Confirm->Cellular Confirmed Leads Cellular->InVitro

General drug screening workflow.

Key Experimental Protocols & Assays

For this compound, the screening strategy would typically involve the following types of assays, moving from simple to complex systems.

Screening Stage Protocol / Assay Type Key Measured Outcomes
Primary Screening Target-Based HTS [1]: Assays against a panel of molecular targets (e.g., enzymes, receptors). Activity (%) at a standard concentration (e.g., 10 µM); identifies initial "Hits".
Phenotypic Screening [1]: Assays on cells or tissues to observe a physiological effect. Observed biological effect (e.g., inhibition of inflammation, cell death).
Hit Confirmation Dose-Response Assays [1]: IC50/EC50 (potency), Efficacy (maximal effect).
Selectivity & Specificity Profiling [1]: Counter-screens against related targets. Selectivity index; identifies off-target effects.
Lead Characterization Cellular & Mechanism-of-Action [1]: Deeper investigation into the compound's action in cells. Pathway analysis, gene/protein expression changes, apoptosis, etc.
ADME/PK Studies [1]: In vitro and initial in vivo studies on Absorption, Distribution, Metabolism, and Excretion/Pharmacokinetics. Bioavailability, half-life, metabolic stability, plasma protein binding.
Preclinical Efficacy In Vivo Animal Models [1]: Testing in disease-specific animal models. Proof-of-concept efficacy, therapeutic dose range, in vivo potency.

Proposed Screening Strategy for this compound

Given its natural product origin, a dual approach is often effective. The diagram below illustrates a potential screening strategy.

G Compound This compound A1 Literature Mining: Proposed targets? Compound->A1 B1 Broad Phenotypic Screening Compound->B1 Subgraph1 Path 1: Hypothesis-Based A2 Focused Target Screening Panel A1->A2 Convergence Confirmed Biological Activity & Molecular Target A2->Convergence Validates Hypothesis Subgraph2 Path 2: Phenotypic-Based B2 Mechanism-of-Action Deconvolution B1->B2 B2->Convergence Identifies Novel Target

Proposed dual-path screening strategy.

References

HPLC method development for Gentioflavine separation

Author: Smolecule Technical Support Team. Date: February 2026

A Workflow for HPLC Method Development

The general process for developing an HPLC method involves several key stages, from initial scouting to final validation. The flowchart below outlines this workflow.

Start Start Method Development SamplePrep Sample Preparation • Dissolve in mobile phase • Remove particulates (filtration) • Consider SPE for complex matrices Start->SamplePrep MethodScouting Method Scouting • Select C18 column • Screen mobile phase solvents • Test different pH conditions SamplePrep->MethodScouting Optimization Method Optimization • Adjust %B for retention (k: 2-10) • Fine-tune pH and solvent type for selectivity (α) • Optimize flow rate and gradient MethodScouting->Optimization Robustness Robustness Testing • Test impact of small changes in pH,  temperature, and mobile phase composition Optimization->Robustness Validation Method Validation • Establish specificity, accuracy,  precision, linearity, range, LOD, LOQ Robustness->Validation

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments in the workflow.

Sample Preparation

Proper sample preparation is central to a successful analysis [1]. The goal is to provide a reproducible and homogenous solution that is relatively free of interferences and will not damage the HPLC column [2].

  • Procedure:
    • Dissolution: Weigh an appropriate amount of your Gentioflavine standard or sample. Dissolve it in the initial mobile phase composition to be used. If solubility is an issue, a small amount of a stronger solvent (e.g., methanol) can be used, but the injection volume should be kept small to prevent peak distortion [2].
    • Particulate Removal: Pass the dissolved sample through a 0.45 µm or 0.22 µm membrane filter (e.g., Nylon or PTFE) to remove any particulates that could clog the column or system [1] [2].
    • Clean-up (if needed): For complex samples like plant extracts, consider a clean-up step using Solid-Phase Extraction (SPE) to remove interfering matrix components and concentrate the analyte [1].
Method Scouting and Optimization

This is the most time-consuming phase, aimed at achieving the best resolution, speed, and reproducibility [1]. The following table summarizes the key parameters to optimize.

Table 1: Key Parameters for HPLC Method Optimization

Parameter Goal Optimization Strategy
Column Stationary Phase Select a column with appropriate selectivity. Start with a C18 (ODS) column (e.g., 150 mm x 4.6 mm, 5 µm). If results are unsatisfactory, scout other chemistries (C8, phenyl, polar-embedded) [2] [3].
Mobile Phase & Retention (k) Achieve adequate retention for all peaks. Adjust the organic solvent ratio (%B). Aim for retention factors (k) between 2 and 10 for all analytes of interest [4].
Selectivity (α) Resolve critical pairs of peaks. Vary the type of organic solvent (acetonitrile vs. methanol), mobile phase pH (using buffers like phosphate or formate), and column temperature. Even small changes can significantly alter selectivity [4] [5].
Efficiency (N) Obtain sharp, symmetrical peaks. Use columns with smaller particle sizes (e.g., 3 µm or sub-2 µm), reduce system extra-column volume, and ensure the sample solvent is compatible with the mobile phase [4].
  • Procedure for a Scouting Run:
    • Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
    • Prepare a binary mobile phase: (A) Water or a buffer (e.g., 10 mM ammonium formate) and (B) Acetonitrile.
    • Set a linear gradient from 5% B to 95% B over 20-30 minutes.
    • Set the flow rate to 1.0 mL/min, column temperature to 30-40°C, and detection wavelength based on the UV spectrum of this compound.
    • Inject the prepared sample and analyze the chromatogram. This initial run will give you an idea of the retention and separation of components.
Method Validation

After developing and optimizing the method, a formal validation process is required to verify it is fit for purpose [1] [5]. The following table outlines the typical validation parameters.

Table 2: Key HPLC Method Validation Parameters as per ICH Guidelines

Validation Parameter Objective Typical Requirement
Specificity Confirm the method can accurately measure the analyte in the presence of other components. Chromatogram shows baseline resolution of this compound from any known impurities or matrix peaks [5] [6].
Linearity & Range Demonstrate that the test results are directly proportional to analyte concentration. A correlation coefficient (R²) > 0.999 over a specified range (e.g., 50-150% of target concentration) [5].
Accuracy Determine the closeness of the measured value to the true value. Recovery of 98-102% for the drug substance [5].
Precision Establish the degree of scatter in a series of measurements. Relative Standard Deviation (RSD) < 2.0% for repeatability of the analyte peak [5].
Robustness Evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters. The method should withstand small changes in (±0.1 pH units, ±2°C temperature, ±10% organic composition) without significant impact [1] [6].
LOD/LOQ Determine the lowest amount of analyte that can be detected or quantified. Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [5].

Critical Considerations for Your Application

  • Automation Tools: To significantly reduce development time, consider systems with automated column and solvent switching [1]. Software like ChromSword or Fusion QbD can use an AI-driven or Quality-by-Design approach to streamline optimization and robustness testing [1].
  • Overcoming Challenges: A common challenge is the co-elution of impurities with the main peak. If this occurs, strategies include optimizing the mobile phase pH, using sample preparation techniques like SPE, or switching to a more selective detection method like Mass Spectrometry (MS) [1] [6].

References

Proposed Protocol: Quantification of Gentioflavine by HPLC-UV

Author: Smolecule Technical Support Team. Date: February 2026

1. Scope and Principle This method describes the quantification of Gentioflavine in crude plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The analyte is separated from other extract components on a reversed-phase C18 column and detected based on its UV absorption. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from certified this compound standards [1].

2. Chemicals, Standards, and Materials

  • This compound Standard: Purchase from a certified supplier (CAS 18058-50-9). Molecular Formula: C10H11NO3; Molecular Weight: 193.20 g/mol [2].
  • Solvents: HPLC-grade methanol, acetonitrile, and water.
  • Crude Extract: Dried and powdered plant material from a known this compound-producing species (e.g., Gentiana olivieri or G. turkestanorum) [3].
  • Equipment: HPLC system with a UV-Vis or Photodiode Array (PDA) detector, analytical balance, ultrasonic bath, centrifugal filters (0.45 µm, nylon or PTFE).

3. Instrumentation and HPLC Conditions The following conditions can serve as a starting point for method development and optimization [4].

Table 1: Recommended HPLC Conditions

Parameter Specification
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid
Gradient Program 0 min: 10% B; 0-15 min: 10% → 50% B; 15-16 min: 50% → 95% B; 16-18 min: 95% B; 18-20 min: 95% → 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (to be confirmed based on spectrum of standard)
Run Time 20 minutes

4. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol. Serially dilute this stock solution to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) [5].
  • Crude Extract Sample:
    • Weigh approximately 1 g of dried, powdered plant material.
    • Add 10 mL of 70% methanol in water (v/v) and sonicate for 30 minutes.
    • Centrifuge the extract at 10,000 rpm for 10 minutes.
    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. Experimental Workflow The entire process, from sample preparation to data analysis, can be visualized as follows:

gentioflavine_workflow start Start Method Development prep_std Prepare this compound Standard Solutions start->prep_std hplc_analysis HPLC-UV Analysis prep_std->hplc_analysis prep_sample Prepare and Extract Crude Plant Sample prep_sample->hplc_analysis data_processing Data Processing and Peak Integration hplc_analysis->data_processing calc_curve Calculate Calibration Curve and Regression data_processing->calc_curve Standard Data quant_sample Quantify this compound in Unknown Sample data_processing->quant_sample Sample Data calc_curve->quant_sample end Report Results quant_sample->end

6. Data Analysis and Quantification

  • Calibration Curve: Inject each working standard in triplicate. Plot the average peak area against the corresponding concentration. Use linear least-squares regression to obtain the calibration function [5] [1].
  • Calculation: The concentration of this compound in the crude extract (µg/mg or % w/w) is calculated using the following formula: Concentration = (C_calc × V × D) / W Where:
    • C_calc = Concentration from calibration curve (µg/mL)
    • V = Volume of extract (mL)
    • D = Dilution factor
    • W = Weight of crude plant material (mg)

Table 2: Example Calibration Curve and Validation Data

Parameter Target Value
Calibration Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (RSD %) < 2% for retention time, < 5% for peak area
Accuracy (% Recovery) 85-115%

Critical Method Development Considerations

Developing a robust HPLC method requires systematic optimization. The following diagram outlines the key decision points and steps.

hplc_method_development start Start HPLC Method Development scout Method Scouting Screen different columns and mobile phase conditions start->scout opt Method Optimization Iteratively test gradients, flow rates, and temperature scout->opt robust Robustness Testing Determine impact of small parameter variations opt->robust validate Method Validation Formally establish accuracy, precision, LOD, LOQ robust->validate end Robust Method Established validate->end

  • Method Scouting and Optimization: Begin by screening different column chemistries (C8, C18, phenyl) and mobile phase compositions (acetonitrile vs. methanol, with different buffers or acids like formic or phosphoric acid) to find conditions that separate this compound from interfering compounds [4]. The initial gradient in Table 1 is a starting point.
  • Wavelength Selection: Acquire a UV spectrum of the this compound standard using a PDA detector. Select the wavelength of maximum absorption (λmax) for the highest sensitivity. Literature suggests pyranopyridine structures often absorb in the 250-280 nm range [1].
  • Addressing Matrix Effects: Crude extracts are complex and can cause "matrix effects," which may suppress or enhance the analyte signal. Mitigation strategies include [4]:
    • Sample Dilution: If sensitivity allows, diluting the sample reduces matrix interference.
    • Improved Extraction: Utilize techniques like Solid-Phase Extraction (SPE) to clean up the sample before HPLC injection.
    • Standard Addition: A more rigorous approach where the standard is added directly to the sample to account for matrix-induced quantification errors.

Limitations and Alternative Approaches

  • Specificity: UV detection alone may not be sufficient to confirm the identity of this compound if co-eluting compounds are present. For definitive confirmation, coupling HPLC to Mass Spectrometry (LC-MS or LC-MS/MS) is highly recommended.
  • Method Scope: This protocol is a guideline. Parameters like the optimal wavelength, gradient profile, and sample clean-up procedure must be experimentally determined for your specific instrument and plant matrix.

References

Comprehensive Application Notes and Protocols: Analytical Method Validation for Gentioflavine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Method Validation

Analytical method validation is the fundamental process of demonstrating that an analytical procedure is suitable for its intended use and provides reliable results for assessing the identity, strength, quality, purity, and potency of pharmaceutical compounds. For Gentioflavine, a bioactive flavonoid with potential therapeutic applications, establishing a validated analytical method is crucial for ensuring accurate quantification and quality control throughout drug development and manufacturing processes. This comprehensive document provides detailed application notes and protocols for the validation of analytical methods specifically developed for this compound, following regulatory guidelines from ICH, FDA, and other international bodies [1].

The validation process confirms that the analytical method exhibits appropriate performance characteristics for the analysis of this compound in various matrices, including bulk drug substance, formulated products, and stability samples. Method validation is not merely a regulatory requirement but an essential scientific practice that ensures the generation of reliable, consistent, and meaningful data that can be trusted for making critical decisions regarding product quality and patient safety [1] [2].

Method Validation Principles and Regulatory Framework

Regulatory Foundation

Analytical method validation for pharmaceuticals is mandated by various regulatory authorities worldwide and must conform to established scientific standards. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), provide the primary framework for validation activities, with a forthcoming update (ICH Q2(R2)) expected to expand guidance on advanced analytical techniques [1]. Additionally, the United States Food and Drug Administration (FDA) outlines requirements in Title 21 of the Code of Federal Regulations (CFR Parts 210 and 211), while the European Medicines Agency (EMA) includes similar provisions in its Good Manufacturing Practices (GMP) Guide Annex 15 [1].

These regulations collectively emphasize that manufacturers bear the ultimate responsibility for ensuring product quality, safety, and efficacy through adequately validated analytical methods. The principle of "fit for purpose" guides the extent of validation required, with the methodology being appropriate for the specific analytical application and the criticality of the data generated [1].

Performance Characteristics

According to ICH Q2(R1), the following validation parameters should be considered based on the type of analytical method being validated [1]:

  • Specificity/Selectivity: Ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
  • Linearity: The ability of the method to obtain test results proportional to the concentration of analyte.
  • Range: The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated.
  • Accuracy: The closeness of test results to the true value.
  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings (including repeatability, intermediate precision, and reproducibility).
  • Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Validation Parameters and Acceptance Criteria

For this compound analytical method validation, specific acceptance criteria must be established and verified through controlled experiments. The following sections provide detailed parameters, protocols, and acceptance criteria for each validation characteristic.

Table 1: Validation Parameters and Acceptance Criteria for this compound

Validation Parameter Experimental Approach Acceptance Criteria
Specificity Compare chromatograms of blank, placebo, standard, and sample solutions; forced degradation studies No interference from placebo, impurities, or degradation products at retention time of this compound
Linearity Prepare and analyze 5-8 concentrations across specified range (50-150% of target concentration) Correlation coefficient (r²) ≥ 0.999; y-intercept statistically insignificant
Range Established from linearity data Where precision, accuracy, and linearity are acceptable
Accuracy Spike placebo with known amounts of this compound at 80%, 100%, 120% of target concentration (n=3 each) Mean recovery 98-102%; RSD ≤ 2.0%
Precision (Repeatability) Analyze six independent preparations at 100% of test concentration RSD ≤ 2.0%
Intermediate Precision Different analyst, different day, different instrument (n=6 each) Overall RSD ≤ 2.0% between two sets
Detection Limit (LOD) Based on signal-to-noise ratio or standard deviation of response Signal-to-noise ratio ≥ 3:1
Quantitation Limit (LOQ) Based on signal-to-noise ratio or standard deviation of response Signal-to-noise ratio ≥ 10:1; Precision RSD ≤ 5%
Robustness Deliberate variations in method parameters (pH, temperature, flow rate, etc.) Method remains unaffected by small variations (all system suitability criteria met)

Table 2: System Suitability Requirements for this compound HPLC Method

Parameter Requirement This compound Typical Values
Theoretical plates > 2000 > 4000
Tailing factor ≤ 2.0 ≤ 1.5
Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections ≤ 1.0%
Resolution > 2.0 from closest eluting peak > 3.0
Capacity factor (k') > 2.0 4.5-6.5

Experimental Protocols

Specificity and Selectivity

Objective: To demonstrate that the method is able to quantify this compound unequivocally in the presence of other components, including impurities, degradation products, and matrix components [1].

Materials:

  • This compound reference standard
  • Placebo formulation (without active ingredient)
  • Pharmaceutical dosage form containing this compound
  • Appropriate solvents and mobile phase components

Procedure:

  • Prepare the following solutions:

    • Blank solution: Solvent or mobile phase only
    • Placebo solution: Placebo formulation prepared as per sample preparation method
    • Standard solution: this compound reference standard at target concentration
    • Sample solution: this compound dosage form prepared as per method
  • Inject each solution into the chromatographic system following the established method conditions.

  • Compare chromatograms to verify that:

    • The blank and placebo do not show any interfering peaks at the retention time of this compound
    • The this compound peak is well-resolved from any other peaks in the sample solution
    • The peak purity of this compound in the sample solution is confirmed using diode array detection or mass spectrometry
  • Forced degradation studies: Subject this compound standard and product to stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic stress. Analyze stressed samples to demonstrate that the method can separate this compound from its degradation products.

Acceptance Criteria: The blank and placebo solutions should not show any significant interference (typically ≤ 0.5% of target analyte peak) at the retention time of this compound. For forced degradation studies, peak purity of this compound should be confirmed, and the method should be able to resolve degradation products from the main peak [2].

Linearity and Range

Objective: To demonstrate that the analytical method produces results that are directly proportional to the concentration of this compound in the sample within a given range [1] [2].

Procedure:

  • Prepare a stock solution of this compound reference standard at a concentration of approximately 1 mg/mL.
  • Prepare a series of standard solutions from this stock to cover the range of 50% to 150% of the target test concentration (e.g., 50%, 75%, 100%, 125%, 150%).
  • Inject each solution in triplicate using the chromatographic method.
  • Plot the peak response (area) against the concentration of this compound.
  • Calculate the regression parameters using the least squares method: slope, y-intercept, and correlation coefficient.

Acceptance Criteria: The correlation coefficient (r) should be not less than 0.999. The y-intercept should not be statistically significantly different from zero (p > 0.05). The residual plot should show random scatter about zero [2] [3].

Accuracy

Objective: To demonstrate the closeness of agreement between the value accepted as a true value or reference value and the value found [1] [2].

Procedure:

  • Prepare placebo samples and spike with known amounts of this compound reference standard at three concentration levels: 80%, 100%, and 120% of the target concentration.
  • Prepare nine determinations over the specified range (three concentrations × three replicates each).
  • Analyze each sample using the validated method.
  • Calculate the recovery at each level using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) × 100

Acceptance Criteria: The mean recovery should be between 98% and 102% at each level, with RSD not more than 2.0% [2] [3].

Precision
4.4.1 Repeatability (Method Precision)

Objective: To demonstrate the precision of the method under normal operating conditions over a short time interval [1] [2].

Procedure:

  • Prepare six independent sample preparations from a homogeneous sample lot at 100% of the test concentration.
  • Analyze all six preparations following the analytical method.
  • Calculate the % assay and the Relative Standard Deviation (RSD) of the six results.

Acceptance Criteria: The RSD for the six assay results should not be more than 2.0% [2] [3].

4.4.2 Intermediate Precision

Objective: To demonstrate the precision of the method when the analysis is performed by different analysts, on different days, or with different instruments [1] [2].

Procedure:

  • Repeat the method precision study on a different day with a different analyst and, if possible, using different equipment.
  • Prepare and analyze six independent sample preparations as in the method precision study.
  • Combine the results from both studies (total of twelve determinations) and calculate the overall mean and RSD.

Acceptance Criteria: The RSD for the combined twelve determinations should not be more than 2.0%. There should be no statistically significant difference between the results obtained by the two analysts (p > 0.05 by t-test) [2] [3].

Solution Stability

Objective: To demonstrate the stability of this compound in solution during the analytical procedure [3].

Procedure:

  • Prepare the sample solution as per the analytical method.
  • Analyze the solution immediately after preparation (0 hours) and at specified time intervals (e.g., 8, 12, 24, 36, 48 hours) under storage conditions that mimic the analytical environment (typically room temperature and refrigerated).
  • Compare the results at each time point with the initial results.

Acceptance Criteria: The % difference from the initial value should be within ±2.0% for all time points [3].

Equipment and Methodology

Recommended Equipment

For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended based on the compound's chemical properties. The following equipment specifications are suggested:

  • Chromatography System: HPLC system with quaternary pump, auto-sampler, and column thermostat
  • Detector: Photodiode Array Detector (PDA) scanning from 200-400 nm
  • Data System: Chromatography data system (CDS) for data acquisition and processing
  • Analytical Column: C18 column (250 mm × 4.6 mm, 5 μm particle size) or equivalent
  • Guard Column: C18 guard cartridge compatible with the analytical column
Chromatographic Conditions

Table 3: Recommended HPLC Conditions for this compound Analysis

Parameter Condition
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 μL
Detection Wavelength 340 nm
Run Time 15 minutes
Retention Time Approximately 8.5 minutes
Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 25 mg of this compound working standard into a 50 mL volumetric flask.
  • Dissolve in and dilute to volume with diluent (typically methanol:water 50:50) to obtain a stock solution of 0.5 mg/mL.
  • Further dilute 5.0 mL of this solution to 50 mL with diluent to obtain a working standard solution of 50 μg/mL.

Sample Preparation:

  • For tablet formulation: Powder and weigh tablet powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.
  • For capsule formulation: Empty and mix contents of not less than 10 capsules. Weigh powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.
  • Add approximately 30 mL of diluent, sonicate for 15 minutes with occasional shaking, and dilute to volume with diluent.
  • Filter through a 0.45 μm membrane filter, discard the first few mL of filtrate.
  • Further dilute 5.0 mL of this solution to 50 mL with diluent to obtain a sample solution of approximately 50 μg/mL.

Visualization with Graphviz

This compound Method Validation Workflow

The following Graphviz diagram illustrates the complete validation workflow for the this compound analytical method:

GentioflavineValidation start Method Validation Initiation planning Validation Protocol Preparation start->planning specificity Specificity/Selectivity Assessment planning->specificity linearity Linearity and Range Evaluation specificity->linearity accuracy Accuracy (Recovery) Study linearity->accuracy precision Precision Assessment (Repeatability & Intermediate) accuracy->precision lod_loq LOD and LOQ Determination precision->lod_loq robustness Robustness Evaluation lod_loq->robustness analysis Data Analysis and Statistical Evaluation robustness->analysis analysis->planning Major Issues analysis->specificity Criteria Not Met report Validation Report Generation analysis->report end Method Approved for Routine Use report->end

Diagram 1: this compound Analytical Method Validation Workflow. This diagram illustrates the sequential process for validating the analytical method, with feedback loops for addressing validation failures.

This compound Analytical Method Procedure

The following diagram details the specific analytical procedure for this compound quantification:

GentioflavineMethod cluster_prep Sample Preparation Phase cluster_analysis Instrumental Analysis Phase cluster_data Data Processing Phase weigh Weigh Reference Standard and Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Target Concentration dissolve->dilute filter Filter through 0.45 μm Membrane dilute->filter equilibrate Equilibrate HPLC System with Mobile Phase filter->equilibrate inject Inject Prepared Solutions equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection at 340 nm separate->detect integrate Peak Integration and Identification detect->integrate calculate Calculate This compound Content integrate->calculate verify Verify System Suitability calculate->verify report Generate Analysis Report verify->report

Diagram 2: this compound Analytical Method Procedure. This workflow details the complete analytical procedure from sample preparation through data reporting.

Revalidation and Change Control

Change Control Procedure

Any proposed changes to the validated analytical method must follow a formal change control procedure [2]. The change control process should include:

  • Documentation: Complete a change control form detailing the nature of the change and justification.
  • Assessment: Evaluate the potential impact of the change on method performance.
  • Testing Plan: Define the required testing to verify that the change does not adversely affect method performance.
  • Approval: Obtain approval from relevant departments (Quality Control, Quality Assurance, Regulatory Affairs).
  • Implementation: Execute the change following approved procedures.
  • Documentation Update: Revise all relevant documentation including standard operating procedures (SOPs) and method specifications.
Revalidation Criteria

Revalidation of the this compound analytical method is required in the following circumstances [1] [2]:

  • Change in drug substance synthesis that may introduce new impurities or affect existing impurities.
  • Changes in the composition of the finished product.
  • Changes in the analytical procedure, including equipment or technology platform.
  • Transfer of the method to a different laboratory, requiring verification of reproducibility.
  • Periodic revalidation as per company policy (typically every 5-10 years) to verify that the method remains in a validated state [2] [3].

The extent of revalidation depends on the nature of the changes. Minor changes may require only partial revalidation (e.g., verification of system suitability and critical performance parameters), while major changes necessitate full revalidation following the original validation protocol [1].

Conclusion

The validation of analytical methods for this compound is an essential component of pharmaceutical development and quality control. This comprehensive protocol provides detailed guidance on establishing method validation for this compound that complies with regulatory requirements and scientific principles. By following this protocol, laboratories can generate reliable, accurate, and reproducible data that supports the development, manufacturing, and commercialization of this compound-containing pharmaceutical products.

The method validation process should be thoroughly documented in a validation report that includes all experimental data, statistical analysis, and a definitive statement on the suitability of the method for its intended use. Proper documentation ensures traceability and facilitates regulatory submissions and inspections [1].

References

Comprehensive Application Notes and Protocols for Chromatographic Separation of Gentioflavine Isomers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gentioflavine and Its Chromatographic Challenges

This compound (CAS # 18058-50-9) is a specialized chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol. Its molecular structure features a pyranopyridine core, specifically identified as 6-Methyl-1-Oxo-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carboxaldehyde, which presents significant challenges for chromatographic separation due to the presence of multiple chiral centers and functional groups that can generate isomeric forms [1]. The compound's calculated physicochemical properties include a density of 1.274 g/cm³, boiling point of 441°C at 760 mmHg, and flash point of approximately 220.5°C, all of which influence its behavior in chromatographic systems [1].

The separation of this compound isomers represents a significant analytical challenge in pharmaceutical research and natural product chemistry. Isomers, possessing similar chemical and physical properties, often prove difficult to resolve, particularly when using conventional chromatographic methods [2]. This challenge is compounded when dealing with complex biological matrices or when seeking to quantify minor isomeric impurities in pharmaceutical formulations. The similar physicochemical properties of isomers result in nearly identical retention behaviors, requiring sophisticated method development strategies to achieve adequate resolution for accurate quantification.

Chromatographic Method Selection and Comparison

Available Techniques for Isomer Separation
  • Reversed-Phase Chromatography: This widely available technique utilizes a noncovalent association between the nonpolar stationary phase and the nonpolar moieties of analytes. The retention mechanism depends on the relative solubility of the analyte between the stationary phase and the mobile phase, which can be finely tuned to separate isomers with subtle differences in hydrophobicity [3]. The broad distribution of reversed-phase systems in bioanalytical laboratories makes them an attractive platform for method development.

  • Micro Circulatory Gas Chromatography (MCGC): Recently demonstrated for isomer separation, this innovative approach circulates analyte gases through multiple cycles of micro open tubular columns, effectively creating extended column lengths without excessive pressure requirements. The MCGC system has achieved effective column lengths up to 12.5 meters by circulating isomer gases for 25 cycles, representing the longest micro open tubular column length reported in any microfabricated GC system [2].

  • Two-Dimensional Liquid Chromatography: For particularly challenging separations, two-dimensional LC systems provide enhanced resolution by combining orthogonal separation mechanisms. Typically, the first dimension (often HILIC) provides initial separation, followed by comprehensive analysis using reversed-phase chromatography in the second dimension, often at nanoscale for improved sensitivity [3].

Comparison of Separation Techniques

Table 1: Comparison of Chromatographic Techniques for Isomer Separation

Technique Resolution Capability Analysis Time Implementation Complexity Best Applications
Reversed-Phase HPLC Moderate to High 15-60 minutes Low to Moderate Polar to moderate hydrophobic isomers
Micro Circulatory GC High for volatile compounds Variable (cycle-dependent) High Volatile structural isomers
HILIC Moderate for polar isomers 20-45 minutes Moderate Highly polar, charged isomers
2D-LC Very High 60+ minutes High Complex mixtures with multiple isomers
Nano-LC High with MS detection 30-90 minutes Moderate to High Limited sample availability

Table 2: Detection Methods Compatible with this compound Analysis

Detection Method Sensitivity Selectivity Compatibility with this compound Sample Requirements
UV-Vis Moderate Low Limited (absorbs at low wavelengths) Pure, concentrated samples
Fluorescence High Moderate to High Requires derivatization Pre-column or post-column derivatization
Mass Spectrometry High High Ideal for identification Compatible with volatile buffers
Electrochemical Moderate Moderate Dependent on functional groups Clean samples

Optimized HPLC Protocol for this compound Isomer Separation

Materials and Equipment
  • Chromatography System: High-performance liquid chromatography system with binary or quaternary pump, column oven, and autosampler capable of precise temperature control (20-40°C)
  • Detection System: Photodiode array detector (PDA) scanning 200-400 nm or mass spectrometer with electrospray ionization (ESI) source
  • Analytical Column: Ultisil Phenyl-Ether column (4.6 × 150 mm, 3 μm particle size) or equivalent phenyl-hexyl stationary phase [4]
  • Mobile Phase:
    • Solvent A: 0.1% formic acid in water (v/v), HPLC grade
    • Solvent B: 0.1% formic acid in acetonitrile (v/v), HPLC grade
  • Sample Solvent: Methanol or acetonitrile-water (50:50, v/v) of HPLC grade
  • Reference Standards: this compound isomers (if commercially available)
Detailed Chromatographic Procedure
  • Mobile Phase Preparation: Prepare 1 liter of each mobile phase component by adding 1.0 mL of LC-MS grade formic acid to 999 mL of HPLC grade water (Solvent A) and to 999 mL of HPLC grade acetonitrile (Solvent B). Filter through 0.22 μm nylon membrane and degas by sonication for 10 minutes under vacuum.

  • Column Equilibration: Condition the phenyl-ether column with initial mobile phase composition (60% Solvent A, 40% Solvent B) at a flow rate of 0.35 mL/min for 30 minutes or until stable baseline is achieved. Maintain column temperature at 25°C throughout the analysis.

  • Elution Program Implementation:

    • Initial Isocratic Segment: 0-20 minutes: Maintain 60% A / 40% B
    • Shallow Gradient Segment: 20-60 minutes: Linear gradient from 60% A to 53% A / 47% B
    • Column Cleaning: 60-65 minutes: Step gradient to 10% A / 90% B
    • Re-equilibration: 65-80 minutes: Return to 60% A / 40% B [4]
  • Sample Preparation: Dissolve this compound sample in appropriate solvent to achieve concentration of approximately 1 mg/mL. Filter through 0.22 μm PTFE syringe filter before injection. Use injection volume of 5-10 μL.

  • Analysis Parameters: Set flow rate to 0.35 mL/min, column temperature to 25°C, and autosampler temperature to 15°C. For UV detection, monitor at 254 nm and 280 nm; for MS detection, use positive ion mode with MRM transition m/z 194→136 for this compound.

G Start Start Method Development ColumnSelect Column Selection: Phenyl-Ether (4.6x150mm, 3µm) Start->ColumnSelect InitialConditions Initial Conditions: 60% Aqueous / 40% Organic ColumnSelect->InitialConditions IsocraticHold Isocratic Hold (20 min) InitialConditions->IsocraticHold GradientSegment Shallow Gradient (40 min) IsocraticHold->GradientSegment ColumnClean Column Cleaning (5 min) GradientSegment->ColumnClean Reequilibrate Re-equilibration (15 min) ColumnClean->Reequilibrate DataAnalysis Data Analysis & Optimization Reequilibrate->DataAnalysis

Figure 1: Workflow for this compound Isomer Separation Method Development

Quantification and Data Analysis

For quantitative analysis of this compound isomers, construct calibration curves using reference standards if available. In the absence of reference standards, employ relative peak area quantification with normalization to 100%. Calculate resolution (Rs) between isomer peaks using the formula:

[ R_s = \frac{2(t_{R2} - t_{R1})}{w_1 + w_2} ]

where (t_{R1}) and (t_{R2}) are retention times of adjacent peaks, and (w_1) and (w_2) are their baseline peak widths. Aim for resolution ≥1.5 for baseline separation [4]. Calculate peak symmetry (asymmetry factor) to monitor peak shape quality, with ideal values between 0.9-1.2.

Method Development and Optimization Strategies

Systematic Optimization Approach

Achieving optimal separation of this compound isomers requires a systematic approach to method development. Begin with screening various stationary phases including C18, phenyl, phenyl-ether, and cyano-functionalized columns to evaluate selectivity differences. The phenyl-ether column has demonstrated particular effectiveness for challenging isomer separations due to its unique combination of π-π interactions and polar selectivity [4].

The incorporation of an extended isocratic hold at low organic phase concentration before initiating the gradient has proven highly effective for improving isomer resolution. This approach allows the sample to migrate more slowly through the column, enhancing separation between components before applying the gradient for elution [4]. Typically, a 20-minute isocratic segment at 40% organic phase can improve resolution by 15-25% compared to standard gradient methods.

Mobile Phase Optimization

Mobile phase composition significantly impacts isomer separation efficiency. The addition of volatile acids (0.1% formic acid) enhances peak shape and improves ionization in MS detection. Alternative mobile phase modifiers include:

  • Ammonium formate (5-10 mM, pH 3.5-4.5) for improved MS compatibility
  • Ammonium acetate (5-10 mM, pH 6.0-7.0) for neutral pH conditions
  • Triethylamine (0.1%) as an ion-pairing reagent for basic compounds

Table 3: Method Parameters for Improved Isomer Separation

Parameter Standard Gradient Optimized Method Improvement
Initial Isocratic Hold 0 min 20 min Allows slower migration for better separation
Gradient Slope Standard Shallow (0.175% B/min) Enhanced resolution of closely eluting isomers
Flow Rate 1.0 mL/min 0.35 mL/min Improved mass transfer & column efficiency
Resolution (Rs) 1.4 1.75-1.9 25-35% improvement
Peak Symmetry Broad peaks Sharp, symmetric peaks Better quantification accuracy
Troubleshooting Guide
  • Poor Peak Shape: Add 0.1% diethylamine to mobile phase for basic compounds, ensure mobile phase pH is appropriately controlled, or consider column temperature optimization between 25-40°C [4].

  • Insufficient Resolution: Extend the initial isocratic hold (up to 30 minutes), further reduce gradient slope, decrease flow rate to 0.2-0.35 mL/min, or test alternative stationary phases with different selectivity.

  • Long Analysis Time: After achieving resolution, optimize by gradually increasing gradient slope or flow rate while monitoring resolution parameters. Implement gradient steepness testing to identify the optimal balance between resolution and analysis time.

  • Retention Time Drift: Ensure mobile phase preparation consistency, maintain constant column temperature (±1°C), and allow sufficient equilibration time between runs (10-15 column volumes).

Advanced Applications and Complementary Techniques

Orthogonal Separation Methods

For comprehensive characterization of this compound isomers, orthogonal separation techniques provide verification of method specificity and purity assessment. These include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Employ HILIC columns (e.g., amide, silica, or diol stationary phases) with acetonitrile-rich mobile phases (60-95% acetonitrile) containing ammonium formate or acetate. This technique offers different selectivity based on compound hydrophilicity and hydrogen bonding potential [3].

  • Porous Graphitized Carbon (PGC) Chromatography: Utilize PGC columns which provide unique separation mechanisms based on both hydrophobic and polar interactions, often capable of separating isomers that co-elute in reversed-phase systems [3].

Two-Dimensional Liquid Chromatography (2D-LC)

For complex mixtures containing multiple this compound isomers and related impurities, comprehensive 2D-LC provides significantly enhanced peak capacity. A recommended approach combines HILIC separation in the first dimension with reversed-phase chromatography in the second dimension [3]. This configuration offers orthogonal separation mechanisms, with the first dimension separating by hydrophilicity and the second by hydrophobicity.

LC-MS Analysis for Structural Confirmation

Coupling the chromatographic separation with mass spectrometry detection enables definitive identification of this compound isomers. Use electrospray ionization in positive ion mode with the following optimized parameters:

  • Ion source temperature: 150°C
  • Desolvation temperature: 350°C
  • Cone voltage: 30-50 V
  • Collision energy: 15-25 eV for fragmentation studies
  • Monitor multiple reaction monitoring (MRM) transitions for specific isomers if fragmentation patterns differ

Conclusion

The chromatographic separation of this compound isomers represents a significant analytical challenge that can be successfully addressed through systematic method development. The optimized protocol presented herein, featuring a phenyl-ether stationary phase and extended initial isocratic segment followed by a shallow gradient, provides robust resolution of isomeric compounds. The incorporation of these method refinements typically improves resolution by 25-35% compared to conventional gradient elution methods [4].

For researchers encountering particularly challenging separations, the implementation of orthogonal techniques such as 2D-LC or complementary separation mechanisms (HILIC, PGC) can provide the additional resolution required for complete isomer characterization. The continuous advancement in chromatographic materials and instrumentation promises even greater capabilities for complex isomer separations in the future, potentially including the micro circulatory approaches recently demonstrated for gas chromatography [2].

References

Gentioflavine stability in solvent systems

Author: Smolecule Technical Support Team. Date: February 2026

Gentioflavine: Basic Chemical Information

The table below summarizes the fundamental identifying information for this compound found in the search results [1].

Property Description
Name This compound [1]
CAS Registry Number 18058-50-9 [1]
Molecular Formula C₁₀H₁₁NO₃ [1]
Molecular Weight 193.20 g/mol [1]
SMILES CC1NC=C2C(=C1C=O)CCOC2=O [1]
InChI Key GLNRAZLQBMAROT-UHFFFAOYSA-N [1]
Calculated Boiling Point 441°C at 760 mmHg [1]
Calculated Flash Point 220.5°C [1]
Calculated Density 1.274 g/cm³ [1]

A Proposed Framework for Stability Studies

While specific data is unavailable, here is a general framework for studying compound stability like this compound, based on standard analytical chemistry approaches. You would need to adapt and optimize these methods through experimentation.

Experimental Design and Sample Preparation
  • Solvent Selection: Prepare stock solutions of this compound in a range of pharmaceutically relevant solvents (e.g., water, saline, dimethyl sulfoxide (DMSO), methanol, and buffers at various pH levels).
  • Stress Conditions: Expose aliquots of these solutions to different stress conditions:
    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) and under refrigeration (4°C) and freezing (-20°C).
    • Photostability: Expose samples to UV and visible light per ICH Q1B guidelines.
    • Oxidative Stress: Test stability in solutions with low concentrations of hydrogen peroxide.
  • Time Points: Analyze samples immediately after preparation (t=0) and at set time points (e.g., 1, 3, 7, 14, 30 days) to track degradation.
Analytical Methodology: Liquid Chromatography (LC)

Liquid Chromatography is a core technique for separating and quantifying compounds in a mixture, making it ideal for stability studies to detect the parent compound and its degradation products [2].

  • Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used for analyzing small organic molecules like this compound [2]. It employs a non-polar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., water-acetonitrile or water-methanol mixture) [2].
  • Protocol Outline:
    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
    • Mobile Phase: A gradient elution from 5% to 95% acetonitrile in water (both phases may contain 0.1% formic acid to improve chromatography).
    • Flow Rate: 1.0 mL/min.
    • Detection: Ultraviolet (UV) detection at a wavelength specific to this compound (this needs to be determined experimentally, e.g., by a UV-Vis scan).
    • Data Analysis: Monitor the peak area and retention time of this compound. A decrease in its peak area or the appearance of new peaks indicates degradation [2].
Data Collection and Analysis

You would typically summarize your findings in a stability results table. Since specific data for this compound is unavailable, here is a hypothetical example of what it might look like.

Table: Hypothetical Stability of this compound (1 mg/mL) Over 30 Days This table is a template for how you could structure your experimental results.

Solvent System Storage Condition Time Point % this compound Remaining Major Degradation Products Observed
Saline (pH 7.4) 4°C (protected from light) 30 days [Data needed] [Data needed]
Saline (pH 7.4) 25°C (ambient light) 30 days [Data needed] [Data needed]
Methanol 25°C (protected from light) 30 days [Data needed] [Data needed]
Buffer (pH 2.0) 25°C (protected from light) 30 days [Data needed] [Data needed]
Buffer (pH 9.0) 25°C (protected from light) 30 days [Data needed] [Data needed]

Experimental Workflow Diagram

The following diagram outlines the general workflow for a stability study, which you can adapt for this compound.

gentioflavine_stability_workflow This compound Stability Study Workflow start Prepare this compound Stock Solutions step1 Apply Stress Conditions: - Thermal - Light - Oxidation start->step1 step2 Sample at Time Points (t=0, 1, 3, 7, 14, 30 days) step1->step2 step3 Analyze by RP-HPLC (C18 column, UV detection) step2->step3 step4 Data Analysis: - % Parent compound - Degradation products step3->step4 end Determine Stable Formulation Conditions step4->end

How to Proceed with Your Research

To obtain the specific data required, I suggest you:

  • Consult specialized databases: Search in-depth scientific databases like PubMed, SciFinder, or Reaxys for journal articles on this compound's physicochemical properties.
  • Perform experimental studies: The most reliable approach is to conduct the stability studies yourself, using the framework above as a starting point.
  • Contact suppliers: Reach out to chemical suppliers who list this compound, as they may have unpublished technical data or stability information.

References

sample preparation for Gentioflavine analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Sample Preparation

The table below summarizes the known chemical and physical properties of Gentioflavin, which are foundational for developing an analytical method [1] [2].

Property Value / Description
CAS Number 18058-50-9 [1] [2]
Molecular Formula C₁₀H₁₁NO₃ [1] [2]
Molecular Weight 193.2 g/mol [1] [2]
Type of Compound Alkaloids [1] [2]
Source The herbs of Gentiana scabra Bunge [1] [2]
Appearance Powder [1]
Storage Desiccate at -20°C [1]
Purity >=98% [2]
Suggested Solvents and Stock Solution Preparation

Based on its solubility, here are guidelines for preparing stock solutions [1] [2].

Solvent Solubility Notes
Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone Soluble [1] For preparing stock solutions.
Concentration (Start) Volume (Start) Concentration (Final) Volume (Final)
1 mg/mL X mL Y μM Z mL

Notes on Preparation [1] [2]:

  • General Tips: For better solubility, warm the tube at 37°C and use brief sonication.
  • Stock Solution Stability: Prepare stock solutions fresh when possible. If pre-prepared aliquots are necessary, they can be stored in tightly sealed vials at -20°C for up to several months.
  • Handling: Before opening, allow the vial to equilibrate to room temperature for at least an hour to prevent condensation.

Proposed Analytical Workflow for Gentioflavin

Since explicit protocols were not available, the following workflow is proposed based on common practices for the analysis of similar natural products. You will need to optimize conditions such as mobile phase composition, gradient programs, and detection wavelengths based on your specific instrumentation.

Gentioflavin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SP1 Weigh Powder SP2 Dissolve in Solvent (e.g., DMSO, Methanol) SP1->SP2 SP3 Vortex & Sonicate SP2->SP3 SP4 Centrifuge SP3->SP4 SP5 Collect Supernatant SP4->SP5 AN1 Chromatographic Separation (HPLC/UPLC) SP5->AN1 Inject Sample AN2 Mass Spectrometry (MS) for Identification AN1->AN2 AN3 UV/Vis or PDA Detection for Quantification AN1->AN3 DP1 Peak Integration AN2->DP1 AN3->DP1 DP2 Compare to Standard DP1->DP2 DP3 Calculate Concentration DP2->DP3 End End DP3->End Start Start Start->SP1

Diagram 1: A proposed analytical workflow for Gentioflavin, from sample preparation to data analysis.

Key Methodological Considerations

  • Chromatography: A reverse-phase C18 column is a typical starting point. Develop a mobile phase gradient using water (with 0.1% formic acid) and acetonitrile or methanol to achieve good separation [2].
  • Detection: Gentioflavin's structure suggests a strong chromophore. Use a PDA (Photodiode Array) detector to identify its characteristic UV-Vis spectrum and select an optimal wavelength (e.g., 254 nm or 280 nm) for quantification [2].
  • Mass Spectrometry: For confirmation, ESI-MS (Electrospray Ionization Mass Spectrometry) in positive ion mode is recommended to detect the protonated molecule [M+H]⁺, expected at m/z 194.2 [2].

Important Disclaimer on Protocol Gaps

The information presented here is a starting framework. The specific parameters for HPLC/UPLC, MS, and quantitative analysis are not available in the current literature search results and must be developed and validated in your laboratory. The provided Graphviz diagram visualizes a logical, standard workflow that you can adapt as your methods are established.

References

Gentioflavine cell culture assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Gentioflavine

The table below summarizes the basic chemical information available for this compound, which is essential for preparing stock solutions and designing assays [1] [2].

Property Description
CAS Registry Number 18058-50-9 [2]
Molecular Formula C₁₀H₁₁NO₃ [2]
Molecular Weight 193.20 g/mol [2]
Synonyms 6-Methyl-1-Oxo-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carboxaldehyde; 1-Keto-6-Methyl-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carbaldehyde [2]

Foundation for Cell Culture Assay Protocols

Specific protocols for this compound are not available, but you can adapt standard cell culture and compound testing methodologies. The following workflow outlines a generalized approach for assessing compound effects in cell culture, which can be tailored for this compound.

G Start Start Assay Workflow CellCulture Cell Culture Maintenance Start->CellCulture CompoundPrep Compound Preparation (this compound Stock Solution) CellCulture->CompoundPrep AssaySetup Assay Setup & Treatment CompoundPrep->AssaySetup ViabilityAssay Cell Viability & Proliferation Assay AssaySetup->ViabilityAssay FunctionalAssay Functional & Phenotypic Assays ViabilityAssay->FunctionalAssay DataAnalysis Data Analysis & Interpretation FunctionalAssay->DataAnalysis

Cell Culture Maintenance

Maintaining healthy and reproducible cell cultures is the foundation of any assay.

  • Cell Lines: Choose relevant cell lines based on your research target (e.g., cancer, neural, hepatic) [3].
  • Growth Conditions: Culture cells in a humidified incubator at 37°C with 5% CO₂ [3] [4]. Use appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), glutamine, and antibiotics [5] [6].
  • Aseptic Technique: Perform all cell culture procedures in a laminar flow hood using sterile techniques to prevent contamination [3] [5].
  • Passaging: Split adherent cells when they reach 70-80% confluence using enzymatic (e.g., trypsin) or non-enzymatic dissociation methods [7] [5].
Compound Preparation (this compound)

Proper preparation of the test compound is critical for accurate dosing.

  • Solubility: Determine an appropriate solvent for this compound based on its chemical properties. Common solvents include DMSO (for stock solutions) or cell culture medium (for working solutions).
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO). Aliquot and store at -20°C according to stability data.
  • Working Solution: Dilute the stock solution directly into the cell culture medium immediately before use. Ensure the final concentration of DMSO is low enough (typically <0.1%) to avoid cytotoxicity [3].
Assay Setup & Treatment
  • Seeding Cells: Seed cells at an optimal density in multi-well plates (e.g., 96-well for high-throughput). Allow cells to adhere and recover for 24 hours before treatment [3].
  • Treatment Protocol: Expose cells to a concentration range of this compound (e.g., 1 µM to 100 µM) and include appropriate controls (vehicle control with solvent, positive control, and untreated cells). The typical treatment duration is 24 to 72 hours [3].
Cell Viability & Proliferation Assays

These assays determine the cytotoxic or proliferative effects of this compound.

  • ATP-based Assays (e.g., Luminescent ATP assays): Recommended for 3D cultures or when high sensitivity is needed. They measure cellular ATP levels as a marker of metabolically active cells [8].
  • Colorimetric Assays (e.g., MTT): Suitable for 2D monolayer cultures. The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by living cells [8].
  • Trypan Blue Exclusion: Used with a hemocytometer or automated counter to count live and dead cells after treatment [7].
Functional & Phenotypic Assays

Based on your hypotheses, you can investigate specific cellular responses to this compound.

  • Apoptosis Assays: Use fluorescence-based assays (e.g., caspase activation) or flow cytometry to quantify programmed cell death. These are superior to colorimetric methods in 3D cultures [8].
  • Flow Cytometry: Analyze cell surface markers (e.g., for immunophenotyping) or intracellular proteins to understand changes in cell populations or signaling pathways [6].
  • Advanced Imaging: For 3D culture models, use confocal or multiphoton microscopy to capture clear images deep within the structures [8].

Key Experimental Parameters for Assay Design

When planning your experiments with this compound, standardizing the following parameters will ensure reproducibility and meaningful results.

Parameter Considerations & Typical Range
Cell Seeding Density Varies by cell line and vessel. Aim for 70-80% confluence at assay endpoint [5].
This compound Concentration Use a wide range (e.g., 1 µM - 100 µM) to establish a dose-response curve.
Treatment Duration 24, 48, and 72 hours to assess time-dependent effects [3].
Culture Model 2D Monolayer (simple, high-throughput) or 3D Culture (more physiologically relevant for tissue-like structures) [8].
Control Groups Untreated cells, Vehicle control (e.g., 0.1% DMSO), Positive control (e.g., a known cytotoxic drug).

Strategies for Protocol Development

Since direct protocols are unavailable, here are strategies to create your own:

  • Literature Review: Search for studies on this compound's biological activities or structurally similar alkaloids to identify plausible molecular targets and relevant cell models.
  • Assay Adaptation: Adapt standard cell viability and functional assay protocols to fit this compound. Be mindful of the differences between 2D and 3D culture systems, particularly regarding nutrient diffusion and assay reagent penetration [8].
  • Empirical Optimization: Conduct pilot experiments to determine the optimal seeding density, this compound concentration range, and treatment duration for your specific cell lines.

References

Gentioflavine in vitro activity testing methods

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for In Vitro Activity Testing

When investigating a compound like Gentioflavine, the experimental approach typically progresses from broad screening to more specific mechanistic studies. The following workflow outlines this logical progression:

G Start Start: Compound of Interest (e.g., this compound) Primary Primary Screening (Antimicrobial Activity) Start->Primary Initial Inquiry Potency Potency & Efficacy (Quantitative Assays) Primary->Potency If Active Mechanism Mechanism of Action Studies Potency->Mechanism Confirm Activity Data Data Analysis & Validation Mechanism->Data Pathway Elucidation

Core Methodologies for Antimicrobial Screening

For initial activity screening, especially for antimicrobial properties, several well-established bioassays are used. The table below summarizes the most common methods [1].

Method Type Key Measurable Outputs Typical Data Obtained Advantages Limitations
Agar Diffusion (e.g., Disk-Diffusion) Zone of Inhibition (ZOI) in millimeters (mm) Qualitative/Semi-quantitative data on compound diffusion and ability to inhibit microbial growth. Technically simple, low cost, allows screening of multiple microbes simultaneously. Difficulty in controlling compound concentration, results depend on compound diffusibility [1].
Broth Dilution (Macro & Micro) Minimum Inhibitory Concentration (MIC) in µg/mL or µM. Minimum Bactericidal Concentration (MBC). Quantitative data on the lowest concentration that prevents visible growth. Confirmation of cidal vs. static effects. Provides a definitive, quantitative measure of potency (MIC) [1]. More labor-intensive and requires higher material consumption than diffusion methods.
Time-Kill Assay Log10 reduction in Colony-Forming Units (CFU)/mL over time (e.g., 0-24 hours). Kinetic data on the rate and extent of microbial killing, determining if the effect is bactericidal (≥3-log reduction) or bacteriostatic. Provides detailed information on the kinetics of antimicrobial activity. Requires significant labor and materials for multiple time-point plating and counting [1].

Protocols for Key Quantitative Assays

For a compound like this compound, after a positive result in a primary screen, determining the Minimum Inhibitory Concentration (MIC) is a critical next step.

Detailed Protocol: Broth Microdilution for MIC Determination

This is a standardized, quantitative method performed in 96-well microtiter plates [1].

  • Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The MIC is the lowest concentration that completely inhibits visible growth after a set incubation period.
  • Materials Needed:
    • This compound stock solution (e.g., in DMSO)
    • 96-well sterile microtiter plate
    • Cation-adjusted Mueller-Hinton Broth (for bacteria) or appropriate medium
    • Standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 × 10^5 CFU/mL)
    • Multichannel pipettes and sterile reservoirs
  • Step-by-Step Procedure:
    • Plate Preparation: In the first well of a row, add 100 µL of double-strength broth. In wells 2-12, add 100 µL of single-strength broth.
    • Compound Serial Dilution: Add 100 µL of the this compound stock solution to well 1. Mix thoroughly and transfer 100 µL from well 1 to well 2. Continue this serial dilution through well 11, discarding 100 µL from well 11. Well 12 serves as the growth control (no compound).
    • Inoculation: Add 100 µL of the standardized microbial inoculum to all test wells (1-11). Add 100 µL of sterile broth to a separate well containing only compound for a sterility control.
    • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35±2°C for 18-24 hours for bacteria).
    • Reading Results: After incubation, examine wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Advanced Mechanistic Studies

Once basic antimicrobial activity is confirmed, research often moves towards understanding the compound's mechanism of action. This can be visualized as a network of potential interactions within a bacterial cell.

G cluster_bacterial_cell Potential Mechanisms in a Bacterial Cell This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Membrane Cell Membrane Integrity This compound->Membrane ProteinSynth Protein Synthesis This compound->ProteinSynth NucleicAcid Nucleic Acid Synthesis This compound->NucleicAcid MetabolicPath Metabolic Pathway This compound->MetabolicPath Assays Example Assays: - SEM/TEM Imaging - Membrane Permeability Dyes - Radiolabeled Precursor Uptake CellWall->Assays e.g., Investigate Membrane->Assays e.g., Investigate

To investigate these mechanisms, specific in vitro assays are employed:

  • Cell Membrane Integrity: Use assays with fluorescent dyes like SYTOX Green, which enters cells only with compromised membranes, causing a measurable increase in fluorescence [1].
  • Protein Synthesis Inhibition: Incorporate radiolabeled amino acids (e.g., ^35^S-methionine) into a growing culture and measure the reduction in radiolabel incorporation into proteins in the presence of this compound.
  • Signaling Pathways: For eukaryotic targets or anti-inflammatory activity, you might investigate effects on pathways like NF-κB or MAPK. This often involves techniques like western blotting to detect changes in protein phosphorylation or luciferase reporter assays to measure pathway activity [2].

Critical Factors for Experimental Success

When designing your experiments with this compound, pay close attention to these parameters, as they are common sources of inconsistency between in vitro and in vivo results [3] [4].

Factor Consideration for this compound Impact on Results
Solubility & Solvent Determine the best solvent (e.g., DMSO, ethanol). Final solvent concentration in assays should be non-toxic to cells/microbes (typically ≤1%). Poor solubility can lead to false negatives or precipitation. Solvent toxicity can confound results [4].
Stability Assess stability in culture media under incubation conditions (pH, temperature). Degradation during the assay can lead to an underestimation of potency.
Cell Culture Conditions Use validated, low-passage cells. Maintain consistent media (e.g., without phenol red, which can interfere [4]), serum, and substrata. Phenotypic drift in cells can alter expression of drug targets, affecting reproducibility [4].
Data Normalization Include appropriate controls: positive control (known drug), negative control (solvent only), and blank. Essential for distinguishing specific activity from non-specific effects and for accurate data analysis.

Navigating the Limitations of In Vitro Data

It is crucial to recognize that in vitro activity does not guarantee in vivo efficacy. The controlled environment of a plate or flask lacks the complex pharmacokinetics (absorption, distribution, metabolism, excretion) and immune system interactions of a whole organism [3] [4]. A positive result in these protocols is a strong starting point for justifying more complex and costly in vivo studies.

References

troubleshooting low Gentioflavine yield in extraction

Author: Smolecule Technical Support Team. Date: February 2026

A Systematic Approach to Low Yield Troubleshooting

A low extraction yield can stem from various factors. The table below outlines common problem areas, their potential causes, and corrective actions to consider.

Problem Area Potential Cause Troubleshooting Action
Raw Material Low concentration of Gentioflavine in source plant [1]; Incorrect plant part, harvest time, or authentication [1]. Verify plant material quality, species, and organ used. Ensure proper drying (avoid high heat) and grinding to increase surface area [1].
Extraction Solvent Solvent polarity not optimal for this compound [2]. Research this compound's chemical structure and polarity. Test a series of solvents (e.g., hexane, ethyl acetate, methanol, water) or solvent mixtures [2] [3].
Extraction Technique Inefficient method leading to incomplete compound recovery [2] [3]. Compare techniques (e.g., maceration vs. reflux vs. ultrasound); modern methods like MAE or UAE often provide better yield and speed [2].
Technical Parameters Suboptimal temperature, time, or solvent-to-solid ratio [2]. Optimize parameters: increase temperature (if compound is stable), extend time, or increase solvent volume [2]. Technique may be too harsh, degrading the compound [2].

How to Calculate and Evaluate Your Extraction Efficiency

To objectively assess your process, calculate the extraction efficiency. The most accurate formula considers the mass and concentration of the desired compound in both the input material and the final extract [4]:

Extraction Efficiency (%) = (Mass of Extract × Concentration of Desired Compound in Extract) / (Mass of Input Material × Concentration of Desired Compound in Input Material) × 100

Example Calculation: If you use 1000g of plant material with a 1% this compound concentration and obtain 80g of an extract with a 10% this compound concentration, your efficiency would be: (80g × 0.10) / (1000g × 0.01) × 100 = 80%

This calculation provides a true measure of your method's performance in isolating the target compound [4].

Strategies for Optimizing Your Extraction Protocol

Once you have identified potential issues, you can implement these optimization strategies:

  • Solvent Selection: The "like dissolves like" principle is key [2]. Alcohols like methanol and ethanol are often effective for a wide range of phytochemicals [2].
  • Modern Extraction Techniques: Consider upgrading from conventional methods like maceration to more efficient techniques [2]:
    • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant matrix, improving efficiency and yield [2].
    • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic cavitation to disrupt plant cells walls, enhancing solvent penetration and mass transfer [2].
  • Parameter Fine-Tuning: Systematically adjust and control key parameters such as temperature, extraction time, and solvent-to-solid ratio to find the optimal conditions for this compound [2].

The following diagram summarizes the logical workflow for troubleshooting low extraction yield:

troubleshooting_flow Start Low this compound Yield Step1 Verify Raw Material Quality (Species, Plant Part, Drying) Start->Step1 Step2 Calculate Extraction Efficiency Step1->Step2 Step3 Optimize Solvent Polarity Step2->Step3 Efficiency is low Step4 Evaluate Extraction Method Step3->Step4 Step5 Fine-tune Parameters (Time, Temp, Ratio) Step4->Step5 ImprovedYield Improved Yield Step5->ImprovedYield

References

improving HPLC resolution for Gentioflavine peaks

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Resolution Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing and resolving HPLC resolution issues. Begin your assessment with the initial system checks and follow the path based on your observations.

HPLC_Troubleshooting HPLC Resolution Troubleshooting Workflow Start Start: Poor Resolution Observed InitialCheck Perform Initial System Check Start->InitialCheck Col1 Check Column Performance (Theoretical Plates, Asymmetry) InitialCheck->Col1 MP1 Evaluate Mobile Phase Composition and pH InitialCheck->MP1 Temp1 Check Column Temperature InitialCheck->Temp1 Flow1 Check Flow Rate InitialCheck->Flow1 Sample1 Evaluate Sample Concentration and Solvent InitialCheck->Sample1 BroadPeaks Symptom: Broad Peaks Col1->BroadPeaks TailingPeaks Symptom: Tailing Peaks MP1->TailingPeaks CoElution Symptom: Co-elution (Peaks not resolved) MP1->CoElution Temp1->BroadPeaks Flow1->BroadPeaks Sample1->BroadPeaks Sample1->TailingPeaks Col2 Column may be degraded or contaminated. BroadPeaks->Col2 ActionA1 Replace or clean column. Use column with smaller particles or longer length. Col2->ActionA1 MP2 Secondary interactions with stationary phase. TailingPeaks->MP2 ActionB1 Adjust mobile phase pH. Use acidic additives for basic analytes. Consider a different column chemistry. MP2->ActionB1 MP3 Insufficient selectivity. CoElution->MP3 ActionC1 Optimize mobile phase gradient. Change organic solvent type. Adjust pH to alter analyte charge. MP3->ActionC1

Understanding and Improving Resolution

What is resolution in HPLC and why is it important?

Resolution (Rs) is a key parameter that measures how well two adjacent peaks in a chromatogram are separated [1]. Baseline resolution (Rs ≥ 1.5) ensures that you can accurately identify and quantify each analyte in your sample [1] [2]. Poor resolution can lead to co-elution, misidentification, and inaccurate quantification, which compromises data quality [2].

How can I quickly improve the resolution of my analysis?

You can systematically improve resolution by optimizing several key parameters [2]. The table below summarizes the core parameters and their effects.

Parameter Effect on Resolution How to Optimize
Column Chemistry Impacts selectivity and efficiency [1] [3]. Use a column with smaller particle sizes (e.g., sub-2µm for UHPLC) or a longer column to increase efficiency [2] [3]. Select a stationary phase chemistry that interacts differently with your analytes [1].
Mobile Phase Directly affects retention (k) and selectivity (α) [1] [2]. Adjust pH: This is one of the most powerful tools for ionizable compounds like Gentioflavine [2] [3]. Modify organic solvent ratio: A lower % organic solvent generally increases retention and can improve resolution [2]. Change solvent type: e.g., switch from methanol to acetonitrile [3].
Temperature Affects retention time and peak shape [2] [3]. Lower temperatures often increase retention and can improve resolution, but may lengthen run time. Find the optimal balance for your system [2].
Flow Rate Influences peak broadening [2]. Decreasing the flow rate generally narrows peaks by allowing more time for mass transfer, thus improving resolution (though it increases analysis time) [2] [3].

Key Experimental Protocols for Method Optimization

Protocol for Mobile Phase pH Scouting

This is critical for ionizable compounds. A small change in pH can drastically alter selectivity [2].

  • Materials: Buffers at different pH values (e.g., pH 3.0, 5.0, and 7.0), your analytical column.
  • Method:
    • Prepare separate mobile phases (e.g., Water:Acetonitrile, 80:20) buffered at each target pH.
    • Run your sample in isocratic or a shallow gradient mode using each mobile phase.
    • Compare the chromatograms to identify the pH that provides the best resolution for your critical pair of peaks.
  • Note: Ensure the pH is within the safe operating range of your column [1].
Protocol for Gradient Optimization

If your analytes have a wide range of polarities, a gradient elution is necessary [4].

  • Materials: HPLC system capable of gradient formation, two mobile phases (e.g., A: aqueous buffer, B: organic solvent).
  • Method:
    • Start with a broad, linear gradient (e.g., 5% B to 95% B over 20 minutes) to determine the elution window of your analytes.
    • Flatten the gradient slope in the region where your peaks of interest elute to increase resolution.
    • Use a steeper gradient before and after this critical region to reduce overall run time.

Frequently Asked Questions (FAQs)

My peaks are tailing. What should I do?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase [1] [5].

  • For basic analytes: Use a low-pH mobile phase (e.g., pH ~3) and a buffer with sufficient concentration (e.g., 20-50 mM) to suppress silanol interactions on silica-based columns [5].
  • General checks: Ensure your column is not overloaded (dilute your sample) and is in good condition [5] [6].
What does a 'ghost peak' mean and how can I remove it?

Ghost peaks are extra peaks that do not correspond to actual sample components, typically caused by contaminants in the mobile phase, sample carryover, or leaching from system components [5].

  • Solutions: Use high-purity solvents and reagents. Incorporate a ghost peak trapping column between your gradient mixer and injector to capture impurities from the mobile phase and system [5] [6]. Perform regular system flushing and maintenance.
I see split or shoulder peaks. What is the cause?

Peak splitting can result from several factors [6]:

  • Column Issues: Inconsistent column packing or a void at the inlet.
  • Sample Solvent: The sample solvent strength is too high compared to the starting mobile phase. Solution: Inject your sample in a solvent that is weaker than the starting mobile phase [3].
  • Chemical Effects: The presence of isomers or other closely related compounds that are not fully resolved.

References

Understanding Solvents & The "Like Dissolves Like" Principle

Author: Smolecule Technical Support Team. Date: February 2026

A core concept for troubleshooting extraction issues is solvent polarity. A common problem is low extraction yield, which often stems from a polarity mismatch between the solvent and the target compound.

Polar vs. Nonpolar Solvents

Solvent Type Dipole Moment Dielectric Constant Examples Dissolves
Polar Solvents Large High (e.g., >15) Water, Methanol, DMSO, Acetone [1] Polar and ionic compounds [1]
Nonpolar Solvents Low or zero Low (e.g., <5) Hexane, Toluene, Chloroform, Diethyl Ether [1] Nonpolar compounds [1]

The dielectric constant is a particularly reliable measure of a solvent's polarity [1]. Since many flavonoids are polar compounds, a researcher using a nonpolar solvent like hexane would experience very low yields. The first troubleshooting step should be to verify that the solvent's polarity is appropriate for the target compound.

Systematic Solvent Optimization Using a "Solvent Map"

To help users move beyond trial-and-error, you can provide guidance on systematic optimization. One advanced method involves using a "map of solvent space" developed with Principal Component Analysis (PCA). This approach helps in selecting a diverse and representative set of solvents for screening by plotting them based on multiple physicochemical properties [2].

The workflow for this method can be summarized as follows:

Start Start: Define Solvent Space PCA Perform Principal Component Analysis (PCA) Start->PCA Map Create Solvent Map PCA->Map Select Select Diverse Solvents from Different Map Regions Map->Select Exp Perform Extraction Experiments Select->Exp Model Model Results (e.g., RSM) Exp->Model Optimum Identify Optimal Solvent Model->Optimum

Detailed Protocol: Solvent Extraction with RSM Optimization

For your FAQs, you can include a detailed methodology based on a published approach for extracting phenolic compounds [3]. This protocol integrates Pulsed Electric Fields (PEF) pre-treatment and Response Surface Methodology (RSM) for optimization.

Detailed Experimental Workflow:

  • Sample Preparation:

    • Drying: Lyophilize (freeze-dry) the plant material containing Gentioflavine to a stable moisture content [4].
    • Comminution: Mill or grind the dried material into a fine, homogeneous powder to increase the surface area for extraction [3].
  • Cell Disruption Pre-treatment (Optional but Recommended):

    • Application of PEF: Subject the sample to Pulsed Electric Fields. A typical setup uses a field strength of 3 kV/cm and a specific energy input of 10 kJ/kg. This process electroporates cell membranes, facilitating the release of intracellular compounds and significantly enhancing extraction yield and efficiency [3].
  • Solid-Liquid Extraction (SLE):

    • Solvent Selection: Based on the polarity of your target compound, select a solvent system. For polar compounds like many flavonoids, a mixture of ethanol and water is effective and safe. A typical starting range is 0-50% ethanol in water [3].
    • Extraction Setup: Mix the solid powder with the solvent in a defined solid-liquid ratio. A common ratio to test is 0.05 - 0.2 g/mL [3].
    • Extraction Conditions: Perform the extraction at a controlled temperature (e.g., 20-50°C) for a set diffusion time (e.g., 30-360 minutes) with constant agitation [3].
  • Optimization via Response Surface Methodology (RSM):

    • Design of Experiments (DoE): Use an RSM design (like Central Composite Design) to vary the extraction parameters (e.g., temperature, solvent concentration, solid-liquid ratio, time) simultaneously [3].
    • Response Measurement: For each experiment, measure the Total Phenolic Content (TPC), Flavonoid Content (FC), and/or the specific yield of this compound using analytical techniques like HPLC [3].
    • Modeling and Optimization: Fit the experimental data to a mathematical model to find the parameter values that maximize your response variables.

Modern Approaches: Machine Learning for Solubility Prediction

To provide cutting-edge support, you can inform users about machine learning-based solubility prediction tools. These can drastically reduce laboratory screening time.

  • FASTSOLV: A recently developed model that predicts small-molecule solubility in organic solvents at arbitrary temperatures. It is open-source, freely accessible, and reported to be up to 100 times faster than some alternatives, making it excellent for high-throughput virtual screening [5].
  • LightGBM Models: Another study demonstrated that the LightGBM machine learning algorithm can accurately predict compound solubility in organic solvents, providing a valuable tool for rapid solvent screening [6].

Key Troubleshooting Guide

Here is a sample FAQ entry that directly addresses a common problem:

Q: My extraction yield for this compound is very low. What should I check? A: Follow this diagnostic path to identify the root cause:

Start Low Extraction Yield Q1 Is solvent polarity appropriate for this compound? Start->Q1 Q2 Has the sample been properly comminuted (powdered)? Q1->Q2 Yes A1 Switch to a more polar solvent (e.g., methanol, ethanol/water) Q1->A1 No Q3 Has a cell disruption pre-treatment been applied? Q2->Q3 Yes A2 Grind material to a fine powder to increase surface area Q2->A2 No Q4 Has extraction time and temperature been optimized? Q3->Q4 Yes A3 Consider PEF, ultrasound, or other disruption methods Q3->A3 No A4 Use RSM to systematically optimize parameters Q4->A4 No

References

addressing Gentioflavine degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a structured approach to troubleshooting degradation issues for chemical compounds like Gentioflavine, drawing from established methodologies in pharmaceutical and food science research [1] [2].

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors that cause compound degradation during storage?

    • A: The main factors are temperature, pH of the solution, and exposure to light or oxygen [1] [2]. Higher temperatures significantly accelerate degradation kinetics, often following the Arrhenius equation [2]. The stability of related compounds like isoflavones is highly dependent on storage temperature [2].
  • Q2: How can I monitor the degradation of my compound over time?

    • A: Use analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantitatively track the concentration of the parent compound and the appearance of degradation products at regular intervals [1] [2].
  • Q3: My compound is degrading too fast. What initial steps should I take?

    • A: First, characterize the degradation kinetics and optimize storage conditions. The workflow below outlines a systematic approach to identify the causes and solutions.

The following diagram illustrates a logical workflow for troubleshooting degradation issues, from initial analysis to solution implementation.

G Start Start: Suspected Compound Degradation A1 Chemical Analysis (HPLC, MS) Start->A1 A2 Determine Degradation Kinetics A1->A2 A3 Identify Key Degradation Factors (pH, Temperature, Light) A2->A3 B1 pH adjustment to optimal range A3->B1 B2 Lower Storage Temperature A3->B2 B3 Use Light-Blocking Containers A3->B3 B4 Add Antioxidants or Stabilizers A3->B4 C Re-test Stability Under New Conditions B1->C B2->C B3->C B4->C C->A3 Stability Not Improved End Successful: Stable Formulation C->End Stability Improved

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to study and mitigate degradation.

Protocol 1: Determining Degradation Kinetics

This protocol describes how to set up a stability study to model how the compound degrades over time [1] [2].

  • 1. Sample Preparation: Prepare multiple identical samples of the this compound solution. The concentration should be consistent and relevant to its typical application.
  • 2. Storage Conditions: Store the samples at various controlled temperatures (e.g., 4°C, 25°C, 37°C). For light sensitivity, include samples exposed to light and others kept in darkness [2].
  • 3. Periodic Sampling: At predetermined time intervals (e.g., daily, weekly), withdraw samples from each condition for analysis.
  • 4. Quantitative Analysis: Analyze each sample using RP-HPLC to determine the remaining concentration of intact this compound [2].
  • 5. Data Modeling: Plot the natural logarithm of the remaining concentration against time. A straight-line plot indicates first-order kinetics, and the slope of the line is the degradation rate constant (k) [2]. The table below shows a hypothetical data set.

Table 1: Example of First-Order Degradation Kinetics Data

Time (days) Concentration (µg/mL) ln(Concentration)
0 100.0 4.605
7 85.2 4.445
14 72.5 4.284
21 61.8 4.124
28 52.7 3.965
  • Degradation Rate Constant (k): Calculated from the slope of the ln(Concentration) vs. Time plot.
  • Half-life (t₁/₂): Calculated using the formula: ( t_{1/2} = \frac{\ln(2)}{k} ).

Protocol 2: Investigating the Effect of pH

This protocol assesses how the solution's pH affects degradation rate, which is critical for formulation [1].

  • 1. Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7, 9).
  • 2. Sample Preparation: Dissolve identical amounts of this compound in each buffer solution.
  • 3. Incubation: Store all samples under the same temperature and light conditions.
  • 4. Analysis and Comparison: After a fixed period, measure the remaining this compound concentration in each sample using HPLC. Compare the degradation rates across different pH levels to identify the most stable formulation pH [1].

Advanced Troubleshooting Guide

For persistent degradation, more advanced investigative approaches may be required.

  • Issue: Rapid degradation even at low temperatures.

    • Hypothesis: The degradation is catalyzed by trace metal ions or is highly oxygen-sensitive.
    • Investigation:
      • Repeat the kinetic study using ultra-pure water and reagents.
      • Purge the solution with an inert gas (e.g., Nitrogen or Argon) before sealing the containers to exclude oxygen.
      • Test the addition of chelating agents (e.g., EDTA) to bind metal ions.
  • Issue: Unknown degradation products.

    • Hypothesis: The degradation pathway is complex.
    • Investigation: Employ Liquid Chromatography-Mass Spectrometry (LC-MS). This technique can separate degradation products and provide information on their molecular weight and structure, helping to elucidate the degradation pathway [1].

The following diagram maps a logical process for identifying degradation products and pathways, from hypothesis to confirmation.

G Start Unknown Degradation Products A Hypothesis: Propose Degradation Pathway Start->A B LC-MS Analysis to Identify Products A->B C Isolate Major Degradation Products B->C D Structural Elucidation (NMR, HR-MS) C->D E Confirm Proposed Pathway D->E F Develop Mitigation Strategy E->F

References

increasing Gentioflavine recovery rates from plant matrix

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methodologies and Technologies

Selecting the right extraction method is foundational. The table below compares common techniques, synthesizing information from the search results [1] [2] [3].

Extraction Method Principle Key Advantages Key Limitations Suggested Application for Optimization
Maceration Soaking plant material in solvent for mass transfer [2]. Simple equipment, high extraction rate, flexible solvent choice [2]. Time-consuming, uses large volumes of (often toxic) solvents [2] [3]. Initial, low-cost studies; use with various solvent polarities.
Soxhlet Extraction Continuous reflux and siphoning with pure solvent [2]. Efficient mass transfer, thermal effect, low cost per sample [2]. Long extraction time, thermal degradation of labile compounds, toxic solvents [2] [3]. Benchmarking against other methods; extracting stable compounds.
Microwave-Assisted (MAE) Microwave energy causes ionic conduction/dipole rotation, heating from within [3]. Shorter time, less solvent, higher yield, avoids compound degradation [3]. Equipment cost, optimization of parameters (power, time, temperature) required [3]. Primary method for optimization; ideal for thermolabile compounds.
Ultrasound-Assisted (UAE) Ultrasound waves cause cavitation, enhancing mass transport [3]. Fast, cost-effective, lower temperatures, higher efficiency [3]. Scalability challenges, potential for free radical formation. Disrupting rigid cell walls to improve solvent access.
Supercritical Fluid (SFE) Uses supercritical fluids (e.g., CO₂) as solvent [3]. Fast extraction rates, high-quality extracts, green technology [3]. High initial investment, complex operation. Final-step purification; extracting non-polar compounds.

Key Parameters for Optimization

Once a method is selected, fine-tuning these parameters is critical for maximizing recovery.

  • Solvent Selection: The solvent's polarity should match the target compound. Ethanol can extract both polar and non-polar substances, hexane is selective for non-polar compounds, while water is suitable for polar molecules [2]. Using a solvent mixture is often effective.
  • Plant Material Preparation: The sample should be dried and ground to a fine, uniform powder. This increases the surface area for solvent contact, significantly improving extraction efficiency [1].
  • Optimal Temperature: Higher temperatures can increase solubility and diffusion rates but may degrade thermolabile compounds like some flavonoids [2] [3]. MAE and UAE are beneficial as they operate effectively at lower temperatures [3].
  • Extraction Time: Duration must be sufficient for compound dissolution but not so long as to promote degradation or extract unwanted impurities. MAE and UAE can reduce time from hours to minutes [3].

A Sample MAE Optimization Workflow

This protocol, adapted from general MAE principles [3], can serve as a template for designing your experiments.

G Start Start: Plant Material Prep P1 Dry and grind plant material to fine powder Start->P1 P2 Select and mix solvents based on compound polarity P1->P2 P3 Set MAE parameters: Power, Time, Temperature P2->P3 P4 Perform extraction and filter mixture P3->P4 P5 Concentrate extract via evaporation P4->P5 P6 Analyze yield (e.g., HPLC) P5->P6 Decision Yield satisfactory? P6->Decision Decision->P2 No Adjust Parameters End Optimized Protocol Decision->End Yes

Frequently Asked Questions (FAQs)

Q1: My recovery rates are consistently low across different methods. What could be the issue?

  • Answer: First, verify the grinding process. The plant material should be a fine, homogeneous powder to maximize surface area [1]. Second, re-evaluate your solvent system. The polarity may be mismatched, so try a binary or ternary mixture. Finally, consider the compound's location within the plant cell wall and pre-treat the material with enzymes (Enzyme-Assisted Extraction) to break down structural components [3].

Q2: I am seeing degradation of my target compound in my extracts. How can I prevent this?

  • Answer: Degradation is often linked to excessive heat and long processing times.
    • Switch to Gentler Methods: Adopt MAE or UAE, which are known to avoid compound degradation due to shorter extraction times [3].
    • Control Temperature: If using conventional heating, strictly control the temperature and avoid prolonged exposure.
    • Protect from Light: Store extracts in dark bottles and perform evaporation under dim light, as some compounds are photosensitive.
    • Use Fresh Material: If possible, use fresh plant tissue plunged immediately into boiling solvent to deactivate enzymes, or ensure dried material is properly preserved [1].

Q3: What is the biggest advantage of using modern techniques like MAE over traditional methods?

  • Answer: The primary advantages are significantly reduced extraction time (from hours/days to minutes), lower solvent consumption (making the process safer and more environmentally friendly), and the ability to achieve higher yields while better preserving thermolabile bioactive compounds [3].

Troubleshooting Common Problems

The following flowchart can help diagnose specific issues during method development.

G Problem Problem: Low Recovery Rate A1 Check Plant Material Prep Problem->A1 A2 Check Solvent System Problem->A2 A3 Check Extraction Efficiency Problem->A3 S1 Is material finely ground and homogeneous? A1->S1 S2 Is solvent polarity appropriate? A2->S2 S3 Is method (time/temp/power) sufficient? A3->S3 Act1 Grind to finer powder S1->Act1 No Act2 Adjust solvent mixture or try a new solvent S2->Act2 No Act3 Increase duration/temperature or switch to MAE/UAE S3->Act3 No

References

method optimization for Gentioflavine quantification

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Development & Optimization Framework

Developing a reliable HPLC method involves a systematic process to separate the target compound from complex mixtures. The following workflow outlines the key stages and decision points.

G start Start: Define Method Objective a Scouting Experiments: - Forced Degradation - Column Screening - Mobile Phase Screening start->a Understand Sample b Initial Separation a->b c Optimize Parameters: - Mobile Phase pH/Composition - Temperature - Flow Rate b->c Inadequate Separation d Establish System Suitability Criteria b->d Adequate Separation c->b Re-test e Method Validation d->e end Finalized Method e->end

Key Steps in the Workflow:

  • Scouting Experiments: This initial phase involves forced degradation studies (using acid, base, oxidation, heat, and light) on the standard to understand the compound's stability and to ensure the method can separate the main analyte from its degradation products [1]. Simultaneously, you should screen different HPLC columns (e.g., C8, C18) and mobile phase compositions to find a starting point for separation [2] [1].
  • Parameter Optimization: The goal is to achieve a sharp, well-resolved peak for Gentioflavine. You will fine-tune parameters such as the pH and composition of the mobile phase (e.g., using acetonitrile or methanol with water, sometimes modified with acids like trifluoroacetic acid), the column temperature, and the flow rate [3] [4]. For complex natural product extracts, gradient elution is often necessary [5].
  • System Suitability: Before the method can be used, you must establish and pass system suitability tests. These are checks to ensure the entire HPLC system is performing adequately. Parameters include plate count (column efficiency), tailing factor (peak symmetry), and resolution from the nearest peak [6].

Analytical Method Validation Parameters

Once a method is developed, it must be validated to prove it is suitable for its intended purpose. The International Conference on Harmonisation (ICH) guidelines define the key parameters below [6] [1].

Validation Parameter Experimental Protocol & Purpose Typical Acceptance Criteria
Specificity [6] [1] Inject blank, placebo, standard, and sample. Confirm no interference at the retention time of this compound. Perform forced degradation to show the method can separate degradants. Peak purity of this compound should pass (Purity index > threshold). No co-elution with impurities [6].
Accuracy [6] Spike a placebo with known amounts of this compound standard at multiple levels (e.g., 80%, 100%, 120%). Calculate % recovery of the known amount. Recovery should be between 98.0% and 102.0% [6].

| Precision [6] [1] | Repeatability: Analyze 6 sample preparations at 100% concentration. Intermediate Precision: Repeat the test on a different day, with a different analyst or instrument. | Relative Standard Deviation (RSD) of % assay from the six results should be NMT 2.0% [6]. | | Linearity & Range [6] | Prepare standard solutions at different concentrations (e.g., 50% to 150% of target). Plot concentration vs. peak area and perform linear regression. | Correlation coefficient (r) should be ≥ 0.999 [6]. | | LOD & LOQ [6] | Prepare diluted standards and measure signal-to-noise ratio. | LOD: S/N ≈ 3. LOQ: S/N ≈ 10 [6]. | | Robustness [1] | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, mobile phase pH ±0.1). Evaluate impact on system suitability. | Method should remain valid and meet all system suitability criteria despite small, intentional changes [1]. |

Troubleshooting Common HPLC Issues

Here are solutions to frequently encountered problems during method development and routine use.

Problem Possible Causes Troubleshooting Steps

| Poor Peak Shape (Tailing) | - Active sites on column

  • Incorrect mobile phase pH | - Use a base-deactivated column for basic compounds [2]
  • Ensure mobile phase pH is optimal (e.g., 2 units away from analyte pKa) | | Insufficient Resolution | - Co-elution of compounds
  • Inappropriate mobile phase/column | - Optimize mobile phase gradient or composition [5] [3]
  • Try a different column chemistry (e.g., C8, phenyl) [2] | | Low Recovery | - Incomplete sample extraction
  • Adsorption to vials/filters | - Optimize extraction solvent, time, and technique (e.g., sonication) [7]
  • Use appropriate low-binding vials and filters | | Retention Time Drift | - Unstable mobile phase<br- Column temperature fluctuation | - Prepare fresh mobile phase regularly
  • Use a column heater for stable temperature control | | High Background Noise | - Contaminated solvents or column
  • Dirty detector cell | - Use high-purity solvents and flush the system
  • Clean the detector cell according to manufacturer instructions |

Frequently Asked Questions (FAQs)

Q1: My this compound peak is co-eluting with another compound. How can I improve resolution? First, try a shallower gradient in your mobile phase. If that doesn't work, consider switching to a different type of column. The application of a C8 column or a column with a different particle chemistry can significantly alter selectivity and improve separation [2] [4].

Q2: Why is method validation crucial, and which parameters are mandatory? Validation demonstrates that your analytical procedure is scientifically sound and suitable for its intended use, which is a regulatory requirement. According to ICH guidelines, the mandatory parameters for a quantitative impurity method include specificity, accuracy, precision, linearity, and range [6] [1].

Q3: How do I make my HPLC method more robust? During development, perform robustness testing using a statistical design of experiments (DoE). By deliberately varying critical parameters (like flow rate, temperature, mobile phase composition) and analyzing their effect, you can identify which parameters need tight control and establish a method that is reliable under normal operational variations [1].

Q4: What is the purpose of forced degradation studies? Forced degradation, or stress testing, helps establish the stability-indicating power of your method. It ensures the method can detect and separate this compound from its degradation products, which is vital for assessing the stability of your drug substance or product over time [1].

References

Isomer Separation Techniques: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in isomer separation, applicable to compounds like Gentioflavine, involves distinguishing between molecules with identical molecular formulas but different 3D structures. The following table summarizes the primary techniques used.

Technique Core Principle Key Instrumentation Best for Separating...
Ion Mobility Spectrometry (IMS) [1] Separates ions based on their size/shape (collision cross-section) as they drift through a buffer gas. Vocus CI-IMS-TOF (often coupled with Mass Spectrometry) Isomers and isobars with differing shapes/rotational structures [1].
Chiral Chromatography [2] Uses a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with different stabilities for each enantiomer. HPLC or GC with a Chiral Column Enantiomers (chiral molecules), crucial for pharmaceuticals [2].
Crystallization [3] Exploits differences in solubility at varying temperatures and pressures to isolate a specific isomer. Crystallization reactors Isomers with distinct melting points and crystal lattice energies [3].
Adsorption [3] Utilizes a solid adsorbent with higher selectivity for the target isomer via specific molecular interactions. Adsorption columns Isomers from complex mixtures based on affinity (e.g., separating 2,6-diisopropylnaphthalene) [3].

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems encountered during isomer separation experiments.

Q1: Our mass spectrometry data shows a single peak, but we suspect isomeric interference. How can we confirm and resolve this?

  • Problem: A single mass-to-charge (m/Q) peak may contain multiple, co-eluting isomers, leading to ambiguous identification and quantification [1].
  • Solution: Incorporate an additional separation dimension.
    • Method: Use Ion Mobility Spectrometry (IMS) coupled with MS [1].
    • Protocol:
      • Direct the ion stream from the source into an IMS drift chamber filled with an inert buffer gas (e.g., N₂).
      • Apply weak electric fields. Ions with smaller collision cross-sections will drift faster, separating based on size and shape.
      • Measure the "drift time" to determine the collision cross-section, a unique identifier of molecular structure.
      • Analyze the separated ions with a time-of-flight (TOF) mass spectrometer.
  • Expected Outcome: A single m/Q peak is deconvoluted into multiple peaks in the ion mobility dimension, confirming and quantifying the individual isomers present [1].

Q2: How can we achieve real-time monitoring of changing isomeric ratios in a reaction?

  • Problem: Traditional chromatography (e.g., GC) is often too slow to track rapid changes in isomer populations occurring within seconds [1].
  • Solution: Implement fast IMS-MS.
    • Method: Use a system like the Vocus CI-IMS-TOF in IMS-mode [1].
    • Protocol:
      • Continuously sample the reaction mixture.
      • Acquire IMS drift time distributions for the target m/Q value at short intervals (e.g., every 2.9 seconds).
      • Integrate the IMS signal areas for each isomer over time.
  • Expected Outcome: Generate a real-time time series showing the evolution of each isomer's concentration, enabling the monitoring of fast reaction kinetics [1].

Q3: How do we select the right Chiral Stationary Phase (CSP) for separating enantiomers?

  • Problem: No single CSP is universal. An incorrect choice leads to poor or no separation [2].
  • Solution: Select a CSP based on the analyte's structure and known chiral recognition mechanisms.
    • Method: Consult the CSP categorization (Types I-V) and use predictive rules [2].
    • Protocol & Selection Guide:
      • Analyze your analyte: Identify potential sites for hydrogen bonding, π-π interactions, and inclusion into cavities.
      • Match the mechanism: Refer to the table below to shortlist suitable CSP types.
CSP Type Primary Chiral Recognition Mechanism Ideal For Analytes That...
Type I Attractive interactions (e.g., H-bonding, π-π stacking) [2]. ...have groups capable of forming hydrogen bonds or dipole-dipole interactions.
Type II Attractive interactions combined with inclusion complexes [2]. ...can fit into the chiral cavities of the CSP (e.g., on cyclodextrin-based phases).
Type III Inclusion complexes in chiral cavities [2]. ...are rigid and can be encapsulated (common with cyclodextrins).
Type IV Form metal diastereomeric complexes (Chiral Ligand Exchange Chromatography) [2]. ...are typically amino acids or other chelating compounds.
Type V Use protein-based CSPs with polar/hydrophobic interactions [2]. ...are a broad range of chiral compounds, but conditions must be carefully optimized.

Experimental Workflow for Isomer Separation

This general workflow can guide your method development for separating challenging isomers like this compound. The DOT script below creates a visual representation of this process.

Start Start: Suspected Isomeric Mixture MS Initial MS Analysis Start->MS Decision1 Single m/Q peak with interference? MS->Decision1 IMS IMS-MS Analysis Decision1->IMS Yes Decision2 Are the isomers enantiomers? Decision1->Decision2 No IMS->Decision2 Chiral Chiral Chromatography (CSP Selection) Decision2->Chiral Yes Prep Preparative-Scale Separation (Crystallization/Adsorption) Decision2->Prep No Monitor Real-Time IMS Monitoring Chiral->Monitor Prep->Monitor End End: Pure Isomers Monitor->End

Diagram Title: Isomer Separation Strategy Workflow

Key Takeaways

While this compound specifics were unavailable, the principles of Ion Mobility Spectrometry for shape-based separation and Chiral Chromatography for enantiomers are universally applicable. The choice of technique fundamentally depends on the nature of the isomeric interference—whether it arises from structural differences in shape or chirality.

References

enhancing Gentioflavine detection sensitivity in LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Enhancing Sensitivity

This table summarizes common issues and evidence-based solutions to improve your LC-MS sensitivity. [1]

Problem Area Specific Issue Proposed Solution & Rationale
Solvents & Additives High chemical noise/background; adduct formation. Use LC-MS grade solvents and volatile buffers (e.g., ammonium formate/acetate). Avoid non-volatile buffers (phosphates, borates) and minimize TFA, which causes severe ion suppression [1].
Sample & System Contamination from labware or system. Avoid plasticware that leaches plasticizers. Clean equipment with MS-grade solvents. Use smaller i.d. columns (e.g., 2.1 mm vs. 4.6 mm) to increase analyte concentration at detection [1].
Chromatography Poor peak shape; band broadening; column bleed. Minimize all system dead volume. Use a guard column. Condition new columns with multiple gradients to minimize "column bleed" that elevates background noise [1].
Ionization (ESI) Signal instability with high aqueous mobile phase. For >80% aqueous mobile phase, add a make-up flow of organic solvent post-column or use a post-column solvent split to stabilize the electrospray [1].

Detailed Experimental Protocols

Here are two detailed methodologies you can implement to significantly boost sensitivity.

Protocol 1: Implementing Summation of MRM (SMRM)

For large molecules that form multiple charge states, SMRM can boost sensitivity by summing signals across different precursor-to-product ion transitions, counteracting the signal dilution from charge state distribution. [2]

  • Identify Charge States: Directly inject a Gentioflavine standard into the MS to identify its major multiply charged precursor ions (e.g., [M+H]⁺, [M+2H]²⁺).
  • Fragment Each Precursor: For each identified precursor ion, perform product ion scans to find the most abundant fragment ions.
  • Construct SMRM Method: In the MS method editor, create a separate MRM transition for each combination of precursor ion and its top fragment ions.
    • Example: If this compound has precursors at m/z 395 [M+H]⁺ and m/z 198 [M+2H]²⁺, you would create transitions for 395 > 177 and 198 > 177, then sum their intensities.
  • Chromatographic Separation: Use a robust LC method to adequately separate this compound from matrix components. This specificity prevents the increased background noise from multiple MRM transitions from compromising the analysis. [2]
  • Data Analysis: Quantify the analyte using the summed peak area from all the included MRM transitions.
Protocol 2: Sample Clean-Up via Solid Phase Extraction (SPE)

A robust SPE protocol effectively removes salts and matrix interferents, reducing ion suppression and concentrating the analyte. [2] [1]

  • SPE Sorbent: Select a suitable sorbent (e.g., Oasis HLB for broad-range retention).
  • Conditioning: Condition the SPE cartridge with 0.1% TFA in acetonitrile, followed by 0.1% TFA in water. [2]
  • Sample Loading: Acidify the plasma sample with 0.1% TFA and load it onto the conditioned cartridge. [2]
  • Washing: Wash the cartridge with 0.1% TFA in water to remove highly polar contaminants and salts. [2]
  • Elution: Elute this compound with a stronger solvent, such as 0.1% TFA in 50% acetonitrile/water. [2]
  • Reconstitution: Evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid), which improves chromatography and ionization efficiency compared to the original biological matrix. [2]

Workflow for Sensitivity Optimization

The following diagram visualizes the logical pathway to diagnose and address sensitivity issues, incorporating the strategies discussed above.

G cluster_solv Solution: Use LC-MS Grade & Volatile Buffers cluster_samp Solution: Clean-up & Concentrate cluster_lc Solution: Improve Chromatography cluster_ms Solution: Enhance MS Signal start Low LC-MS Signal solv Check Solvents & Additives start->solv samp Optimize Sample Preparation start->samp lc Optimize LC Separation start->lc ms Optimize MS Detection start->ms solv_sol1 Use LC-MS grade solvents solv->solv_sol1 solv_sol2 Use volatile buffers (e.g., ammonium formate) solv->solv_sol2 solv_sol3 Avoid TFA & non-volatile salts solv->solv_sol3 samp_sol1 Implement SPE samp->samp_sol1 samp_sol2 Use appropriate sorbent (e.g., Oasis HLB) samp->samp_sol2 lc_sol1 Reduce column i.d. (e.g., to 2.1 mm) lc->lc_sol1 lc_sol2 Minimize system dead volume lc->lc_sol2 ms_sol1 For large molecules: Use SMRM ms->ms_sol1 ms_sol2 For high aqueous mobile phase: Add make-up flow ms->ms_sol2

References

Technical Support Center: Troubleshooting Poor Compound Solubility in Bioassays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solubility Challenges

Q: Why is solubility a critical parameter in drug development and bioassays?

Adequate solubility of an Active Pharmaceutical Ingredient (API) is fundamental for drug development. It is a key determinant of a compound's bioavailability, which is the extent and rate at which the drug reaches the systemic circulation. Poor solubility directly limits dissolution rate and absorption, leading to a limited therapeutic effect [1]. Furthermore, in a bioassay context, poor solubility can cause inconsistent dosing, precipitation, and inaccurate results, ultimately compromising the validity of your experimental data.

The Biopharmaceutical Classification System (BCS) is a useful model for understanding these challenges. It categorizes compounds based on their solubility and permeability characteristics [1]:

  • BCS Class II: These compounds have low solubility but high permeability. They are ideal candidates for solubility enhancement techniques, as improving their dissolution directly increases bioavailability.
  • BCS Class IV: These compounds suffer from both low solubility and low permeability, making them the most challenging to formulate, as they require a combination of solubility and permeation enhancement.
Techniques to Enhance Solubility and Bioavailability

Q: What are the common techniques to improve the solubility of a poorly soluble compound like Gentioflavine?

Several advanced formulation techniques can be employed to overcome limited drug solubility. The table below summarizes some of the most effective methods:

Technique Mechanism of Action Key Considerations
Amorphous Solid Dispersions Incorporates the API into a polymer matrix, maintaining it in a higher-energy amorphous state which exhibits improved aqueous solubility compared to its crystalline form. Techniques include hot melt extrusion or spray drying. Requires knowledge of API thermal stability [1].
Cyclodextrin Complexation The lipophilic API forms an inclusion complex within the hydrophobic pocket of a cyclodextrin molecule. The hydrophilic outer surface of the cyclodextrin makes the overall complex water-soluble [1]. Effective for enhancing aqueous solution stability and bioavailability for several routes of administration.
Nanomilling A top-down approach that reduces API particle size to the 100s of nm range. This drastically increases the surface area-to-volume ratio, leading to a higher dissolution rate [1]. Considered a nearly universal approach. Requires stabilizers to prevent particle agglomeration or Ostwald Ripening. Highly scalable.
pH Modification Adjusts the micro-environmental pH to favor the ionized, more soluble form of the API. Suitable for ionizable compounds. Must be physiologically compatible [1].
Salt Formation Creates a salt form of the API, which typically has higher solubility than the parent acid or base. Depends on the ionizable functional groups present in the API molecule [1].
Experimental Protocol: Diagnostic Steps for Solubility Issues

Q: What initial experiments should I perform to diagnose and characterize solubility issues?

Before implementing advanced techniques, a systematic diagnostic protocol is essential. The following workflow outlines the key steps and decision points for troubleshooting poor solubility in a bioassay. This process helps to systematically identify the nature of the problem and guides you toward an appropriate solution.

G Start Start: Poor Solubility in Bioassay S1 Confirm Compound Identity and Purity (e.g., HPLC) Start->S1 S2 Verify Solvent Compatibility and Polarity S1->S2 S3 Check for Incompatible Excipients or Buffers S2->S3 D1 Solvent/Environment Problem S2->D1 Incorrect   S4 Observe Solution: Is the issue Rapid Precipitation or Failure to Dissolve? S3->S4 S5 Characterize Solid-State Form (e.g., PXRD) S4->S5 Failure to Dissolve S6 Investigate Chemical Stability under Assay Conditions S4->S6 Rapid Precipitation D2 Solid-State/Polymorph Problem S5->D2 Undesirable form   D3 Chemical Stability Problem S6->D3 Unstable   A1 Consider solvent screening or pH adjustment D1->A1 A2 Investigate amorphous forms or salt formation D2->A2 A3 Optimize storage conditions or formulation D3->A3

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: The first step is to rule out basic errors. Verify the compound's identity and check for impurities using analytical techniques like High-Performance Liquid Chromatography (HPLC). An impurity profile can significantly impact solubility.
  • Verify Solvent Compatibility: Assess the solvent system used in your bioassay. Solvent polarity is a major factor; for instance, a study on ascorbic acid showed that solvents with high polarity (like water) increased its solubility [2]. Ensure the solvent is appropriate for your compound's chemical nature (e.g., polar protic vs. polar aprotic vs. non-polar).
  • Check for Excipient Interactions: Review the buffers, salts, and other excipients in your assay medium. Incompatibilities can lead to precipitation. A detailed protocol should always list all reagents and their concentrations to facilitate troubleshooting [3].
  • Characterize the Solid-State Form: The physical form of your API (crystalline vs. amorphous, polymorphic form) drastically affects solubility. Techniques like X-ray Powder Diffraction (XRPD) can identify the solid form. Research indicates that while solvent polarity can influence crystal habit (shape), it may not always change the fundamental crystal structure [2]. Converting a crystalline API to an amorphous solid dispersion is a common strategy to enhance solubility [1].
  • Investigate Chemical Stability: Determine if the compound is degrading under the conditions of your bioassay (e.g., specific pH, temperature, light exposure). Degradation products may have different solubility properties, leading to observed precipitation. Controlling environmental conditions is critical for reliable results [1].
Ensuring Robust and Reproducible Bioassay Results

Q: Beyond the compound itself, what other factors in my bioassay method could affect results?

The reliability of your bioassay depends heavily on consistent methodology. Variations in protocol execution can introduce significant variability, making it difficult to interpret solubility and efficacy data.

  • Control Environmental Conditions: Factors like temperature and relative humidity (RH) can impact bioassay outcomes. Studies on bottle bioassays have shown that relative humidity can significantly influence mortality rates, a key endpoint [4]. Always report the environmental conditions of your assay.
  • Standardize Organism/Model Status: In biological systems, the age, size, and physiological state of the test subject matter. For example, in mosquito bioassays, the mosquito dry weight (correlated with size) was identified as a key factor influencing results [4]. Use standardized, well-characterized cell lines or organisms.
  • Report Methods in Detail: A major challenge in science is the inconsistent reporting of methods, which hinders reproducibility and reliable interpretation [4] [3]. When publishing or documenting your work, provide a detailed account of all parameters, including concentrations, exposure times, and environmental conditions.

References

reproducibility issues in Gentioflavine experiments

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Troubleshooting Guide

The table below outlines common issues affecting experimental reproducibility and their general solutions. You can populate this structure with Gentioflavine-specific details as they become available [1].

Issue Potential Causes Recommended Solutions & Best Practices
Inconsistent biological results Use of unvalidated/contaminated biological materials (e.g., cell lines); Variable sample quality [1]. Use authenticated, low-passage cell lines; Characterize and record sample source and handling; Include positive/negative controls.
Poor data analysis & statistics Incorrect application or understanding of statistical methods; Lack of proper training in data interpretation [1]. Train researchers on statistical methods and study design; Pre-define statistical plans and endpoints; Consult with a biostatistician.
Inability to replicate published protocols Lack of access to original raw data; Incomplete or vague methodology descriptions [1]. Practice providing thorough descriptions of methods, including equipment, reagents, and all critical steps [1]. Adopt a structured framework like the SIRO model to document protocols [2].
Unreliable reagent performance Lot-to-lot variability of reagents like antibodies; Reagents not stored or handled correctly [3]. Use validated reagents wherever possible; Record product lot numbers; Perform calibration experiments for critical reagents.

To further illustrate how a detailed protocol can be structured to enhance clarity and reproducibility, the diagram below outlines a generic workflow for an experimental process. You can use this as a template to define specific steps for this compound experiments.

Start Start Experiment Prep Sample & Reagent Preparation Start->Prep Treatment Apply Treatment (e.g., with this compound) Prep->Treatment Incubation Incubation Treatment->Incubation Assay Assay / Data Collection Incubation->Assay Analysis Data Analysis Assay->Analysis End Interpret Results Analysis->End

Frequently Asked Questions (FAQs)

Here are some hypothetical FAQs modeled on common reproducibility concerns. The answers are based on general best practices.

Q1: What are the critical steps in a this compound treatment assay that are most prone to variability?

  • A: While protocol-specific, critical steps often include sample preparation (viability and concentration), dissolution of this compound (solvent, concentration, storage), treatment duration, and the specific conditions of the downstream assay (e.g., incubation time and temperature). Documenting every parameter, even those deemed "standard," is crucial [1].

Q2: Our results from a this compound experiment showed high standard deviation. How can we improve consistency?

  • A: High variability often stems from sample quality or assay execution. Ensure biological replicates are properly defined. Re-examine your statistical power to ensure your sample size is adequate. Strictly standardize all reagent concentrations and incubation times across all runs. Reviewing and publishing negative data can also provide valuable context for the scientific community [1].

Q3: Where can I find the original raw data for the key papers on this compound's mechanism of action?

  • A: The movement toward Open Science encourages sharing raw data and methodologies [1]. You can contact the corresponding author of the paper directly to request data or protocols. Additionally, check if the journal requires data to be deposited in public repositories, which should be listed in the paper's data availability statement.

References

Gentioflavine bioactivity validation across multiple assays

Author: Smolecule Technical Support Team. Date: February 2026

Established Frameworks for Bioactivity Validation

While direct data on gentioflavine is unavailable, the process for validating the bioactivity of a plant-derived compound generally follows a structured pathway. The diagram below outlines the key stages from initial discovery to final application.

G compound Candidate Compound (e.g., this compound) in_silico In-Silico Screening (Molecular Docking, QSAR) compound->in_silico in_vitro In-Vitro Assays (Cell-free & Cell-based tests) in_silico->in_vitro in_vivo In-Vivo Studies (Animal Models) in_vitro->in_vivo data Bioactivity Dataset (IC50, Ki, EC50) in_vitro->data Quantitative Data in_vivo->data Quantitative Data ml_model ML Model Development (Prediction & Validation) data->ml_model Training ml_model->compound Feedback for Optimization

Key Experimental Assays and Protocols

Based on studies of similar compounds like genistein, validating bioactivity involves a suite of biochemical and cellular assays [1]. The table below summarizes common assay types and their purposes.

Assay Category Specific Assay Types Key Measured Parameters Purpose in Validation
Binding & Affinity Radioligand binding, Surface Plasmon Resonance (SPR) Dissociation constant (Kd), Inhibition constant (Ki) Quantifies direct interaction with the molecular target [1].
Functional Activity Enzyme activity (Kinase, Topoisomerase), Cell-based reporter assays IC50, EC50 Measures effect on target's biochemical or cellular function [1].
Cellular Phenotypic Cell proliferation, Apoptosis, Cell cycle analysis, Cytotoxicity (MTT/XTT) GI50, LC50 Determines phenotypic consequences in live cells [1].
ADME/Tox Metabolic stability (microsomes), Caco-2 permeability, hERG inhibition, Cytokine testing Half-life, Permeability, IC50 Evaluates drug-like properties and safety profile [2].

Detailed experimental protocols vary by assay, but generally follow these steps [2]:

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted. Appropriate controls (positive, negative, vehicle) are included [1].
  • Assay Execution: For enzyme assays, this involves incubating the target enzyme with the compound and its substrate. Cell-based assays require seeding cells, treatment with the compound, and incubation for a specified period.
  • Signal Detection: The signal is measured using a plate reader. This could be fluorescence, luminescence, or absorbance, depending on the assay design.
  • Data Analysis: The raw data is normalized to controls, and dose-response curves are fitted using software to calculate key metrics like IC50 or EC50.

Leveraging Large-Scale Bioactivity Data

For a compound like this compound, researchers can leverage large public bioactivity databases to gain insights or build predictive models.

  • Database Resources: Large-scale, curated datasets like Papyrus integrate millions of bioactivity data points from public sources such as ChEMBL, providing a standardized resource for machine learning [3]. Papyrus contains data on over a million unique compounds and includes various activity types (Ki, KD, IC50, EC50) [3].
  • Machine Learning Applications: These datasets are used to build Quantitative Structure-Activity Relationship (QSAR) and proteochemometric (PCM) models [3]. Algorithms like Support Vector Machines (SVM) and Random Forests are commonly used and have been shown to be highly competitive for bioactivity prediction in large-scale comparisons [4] [5]. These models can predict the activity of novel compounds like this compound against specific targets, guiding which experiments to prioritize.

Tools for Signaling Pathway Analysis

Understanding a compound's mechanism of action often involves mapping its effects onto signaling pathways. Computational tools can help reconstruct and visualize these pathways.

  • Pathway Reconstruction Tools: Methods like SPAGI can identify active signaling pathways and their structures by integrating gene expression data with protein-protein interaction (PPI) networks [6]. This is useful for hypothesizing how a compound might affect cellular signaling from transcriptomic data.
  • Integrated Analysis Platforms: The PathwayKO platform integrates multiple pathway analysis methods (like GSEA and SPIA) to decipher systems-level signaling pathways impaired by genetic perturbations, which can be analogous to chemical perturbations [7]. It can identify key pathways and visualize differentially expressed genes within them.

The diagram below illustrates a generic workflow for using these computational tools to generate hypotheses about a compound's mechanism of action.

G start Treatment with Compound step1 Omics Data Collection (e.g., Transcriptomics) start->step1 step2 Pathway Analysis (SPAGI, PathwayKO, GSEA) step1->step2 step3 Identify Active Signaling Pathways step2->step3 step4 Visualize Key Regulators & Hypothesize Mechanism step3->step4

How to Proceed with this compound Research

Since direct data is unavailable, I suggest the following research strategy:

  • Start with In-Silico Studies: Perform molecular docking to predict this compound's binding affinity to relevant protein targets. Use public databases like PubChem to obtain its 3D chemical structure.
  • Consult Broad Bioactivity Data: Search large databases like ChEMBL or Papyrus to see if any bioactivity data has been deposited for this compound or its very close structural analogs [3].
  • Design Targeted Experiments: Based on in-silico results, initiate the experimental cascade shown in the first diagram, beginning with simple in-vitro assays.

References

comparison of Gentioflavine extraction efficiency methods

Author: Smolecule Technical Support Team. Date: February 2026

Modern Extraction Methods for Bioactive Compounds

While not specific to Gentioflavine, the following table summarizes key modern extraction methods discussed in the scientific literature, which are relevant for extracting sensitive phytochemicals [1] [2] [3].

Extraction Method Basic Principle Key Advantages Key Disadvantages Typical Applications
Supercritical Fluid Extraction (SFE) [1] Uses supercritical fluids (e.g., CO₂) as solvent. Rapid, minimal organic solvent, preserves thermally labile compounds, tunable selectivity [1]. High setup cost, technical expertise required [1]. Oils, fragrances, thermolabile bioactives [1].
Microwave-Assisted Extraction (MAE) [1] Uses microwave energy to heat solvents and sample rapidly. Rapid extraction, small solvent volume, low cost [1]. High pressure/temperature, limited sample size, can be non-selective [1]. Plant metabolites, antioxidants.
Ultrasound-Assisted Extraction (UAE) [1] Uses ultrasonic waves to disrupt cell walls via cavitation. Rapid extraction, small solvent volume, low cost [1]. Can be non-selective, potential for free radical formation [1]. Enhancing yield in traditional solvent extraction.
Accelerated Solvent Extraction (ASE) [4] Uses high temperature and pressure with liquid solvents. Efficient, automated, faster than traditional methods like Soxhlet [4]. Uses organic solvents, high pressure/temperature required. Lipids, polymers, environmental samples [4].
Instantaneous Controlled Pressure Drop (DIC) [3] Applies steam pressure followed by instant vacuum drop. Very fast, low energy, prevents thermal degradation, high yield [3]. Emerging technology, scalability to be fully demonstrated [3]. Essential oils from plant materials [3].

Generalized Experimental Protocols

Here are generalized protocols for two of the most promising green extraction methods based on the search results. You would need to optimize parameters like temperature, pressure, and solvent for this compound specifically.

Protocol 1: Supercritical Fluid Extraction (SFE) with CO₂ [1] This protocol is ideal for thermolabile compounds and allows for high selectivity.

  • Sample Preparation: The plant material containing this compound should be dried and ground to a uniform particle size to ensure consistent extraction.
  • Loading: The prepared sample is placed into a high-pressure extraction vessel.
  • Extraction: Supercritical CO₂ is pumped through the vessel. Key parameters to optimize include:
    • Pressure: Often between 72.8 bar (critical point) and 400 bar or higher. Density and solvent power of CO₂ increase with pressure [1].
    • Temperature: Typically between 40°C and 60°C. Temperature affects both solvent density and solute vapor pressure [1].
    • Co-solvent: A small percentage (e.g., 1-10%) of a food-grade ethanol can be added to the CO₂ to enhance the extraction of more polar compounds like many flavonoids [1].
    • Extraction Time: Can vary from 30 minutes to several hours [1].
  • Separation: The CO₂-rich extract is passed into a separator at lower pressure, causing the CO₂ to revert to gas and the this compound to precipitate for collection. The CO₂ can be recycled [1].

Protocol 2: Accelerated Solvent Extraction (ASE) [4] This method uses conventional solvents but with higher efficiency and speed.

  • Sample Preparation: The plant material is dried and ground, similar to the SFE protocol.
  • Solvent Selection: Based on the polarity of this compound, a suitable food-grade solvent like ethanol or ethanol-water mixtures should be selected.
  • Extraction: The sample is placed in a sealed cell, which is then filled with the solvent and heated (e.g., 80°C - 120°C) under high pressure to keep the solvent liquid. The high temperature and pressure improve penetration and solubility [4].
  • Cycling: The process may involve multiple static cycles (e.g., 3 cycles of 6 minutes each) to maximize yield [4].
  • Collection: The extract is purged from the cell into a collection vial using an inert gas like nitrogen. The solvent is then evaporated to obtain the concentrated this compound extract.

Workflow for Extraction Efficiency Comparison

The following diagram outlines a logical workflow for designing an experiment to compare the efficiency of different extraction methods for this compound.

Start Start: Plant Material P1 1. Sample Prep (Dry & Grind) Start->P1 P2 2. Method Selection P1->P2 M1 SFE-CO₂ P2->M1 M2 MAE P2->M2 M3 UAE P2->M3 M4 ASE P2->M4 P3 3. Parameter Optimization O1 Temp. P3->O1 O2 Pressure P3->O2 O3 Time P3->O3 O4 Solvent P3->O4 P4 4. Perform Extraction P5 5. Extract Analysis (HPLC, GC-MS) P4->P5 P6 6. Calculate Yield P5->P6 End End: Efficiency Comparison P6->End M1->P3 M2->P3 M3->P3 M4->P3 O1->P4 O2->P4 O3->P4 O4->P4

References

validating Gentioflavine purity against reference standards

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Purity Validation

For a purity validation guide, a core component is a well-developed and characterized High-Performance Liquid Chromatography (HPLC) method. The table below summarizes the key parameters you would validate, based on International Council for Harmonisation (ICH) guidelines.

Validation Parameter Experimental Protocol & Purpose Acceptance Criteria (Example)
Specificity Inject blank, standard, and sample. Ensure baseline separation of Gentioflavine from impurities/degradants; confirm no interference [1]. Resolution ≥ 1.5 between Gentio-flavine and closest impurity peak [2].
Linearity & Range Prepare & analyze this compound standard at 5+ concentrations. Plot area vs. concentration; evaluate with correlation coefficient (R²) [1]. R² ≥ 0.998 [2].
Accuracy (Recovery) Spike known amounts of this compound into a placebo matrix at multiple levels (e.g., 50%, 100%, 150%). Calculate % recovery [1]. % Recovery between 98-102% [2].
Precision Repeatability: Analyze multiple preparations of 100% test concentration (n=6). Intermediate Precision: Perform analysis on different day/different analyst [1]. %RSD ≤ 1.0% for repeatability; ≤ 2.0% for intermediate precision [2].

| Limit of Detection (LOD) / Quantification (LOQ) | Determine based on Signal-to-Noise Ratio (S/N). Inject diluted standards and measure S/N [1]. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 [1] |

Detailed Experimental Protocols

HPLC Method for Separation and Quantification

This protocol is adapted from a validated method for phytoestrogenic flavonoids, which are structurally similar to this compound [2].

  • Instrumentation: HPLC system with Photodiode Array (PDA) or UV-Vis Detector.
  • Column: Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Optimized gradient elution using:
    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
    • Solvent B: Acetonitrile.
  • Gradient Program: | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0 | 85 | 15 | | 5 | 85 | 15 | | 15 | 50 | 50 | | 20 | 10 | 90 | | 22 | 10 | 90 | | 25 | 85 | 15 |
  • Flow Rate: 1.0 mL/min [2].
  • Injection Volume: 10 µL [2].
  • Detection Wavelength: To be determined by UV-Vis spectroscopy (see protocol below).
  • Column Temperature: Ambient or controlled (e.g., 30°C).
  • Sample Preparation: Dissolve this compound and its potential impurities in a suitable solvent, typically the initial mobile phase composition or HPLC-grade methanol. Filter through a 0.45 µm or 0.22 µm membrane filter before injection [1].
UV-Vis Spectroscopy for Wavelength Selection

Using a UV-Vis spectrophotometer is crucial for selecting the optimal detection wavelength for HPLC [3].

G Start Prepare this compound Solution Scan Scan Sample & Blank (200 nm - 400 nm) Start->Scan Blank Prepare Blank Solvent Blank->Scan Analyze Analyze Spectrum Scan->Analyze Select Select λ-max (Peak Absorbance) Analyze->Select Use Use λ-max as HPLC Detection Wavelength Select->Use

  • Instrument: UV-Vis spectrophotometer.
  • Procedure:
    • Dissolve a small amount of highly pure this compound reference standard in the same solvent used for HPLC (e.g., methanol).
    • Fill a quartz cuvette with the solvent alone to use as a blank.
    • Fill another cuvette with the this compound solution.
    • Place the blank in the spectrophotometer and perform a baseline correction.
    • Replace with the sample cuvette and run a full wavelength scan from 200 nm to 400 nm.
    • The resulting spectrum will show one or more absorption peaks. The wavelength of maximum absorption (λ-max) is the optimal choice for HPLC detection as it provides the highest sensitivity [4] [3].

Good Chromatographic Practices

To ensure the reliability and acceptance of your data, adhere to these practices:

  • System Suitability Test (SST): Before sample analysis, inject a standard solution to confirm the HPLC system is performing correctly. Typical SST criteria include %RSD for replicate injections (e.g., ≤1.0%), tailing factor (e.g., ≤1.5), and theoretical plates [1].
  • Integration Consistency: Apply the same integration parameters (peak width, threshold) to all chromatograms in a sequence. Prefer "base to base" auto-integration for symmetrical peaks. Any manual integration must be scientifically justified and documented [1].
  • Stability-Indicating Properties: To prove the method can detect degradation, perform forced degradation studies (stress testing) on this compound by exposing it to acid, base, oxidation, heat, and light. A good method will successfully separate the main peak from all degradation products [5].

References

comparative antioxidant activity of Gentioflavine and derivatives

Author: Smolecule Technical Support Team. Date: February 2026

How Flavonoid Antioxidant Activity is Assessed

The antioxidant capacity of flavonoids, which includes compounds like Gentioflavine, is largely determined by their molecular structure. Key factors include the number and arrangement of hydroxyl (-OH) groups and the presence of a conjugated π-electron system [1] [2].

Researchers typically use a battery of in vitro assays to evaluate this activity, each based on different mechanisms. The table below summarizes the most common methods.

Assay Name Mechanism Key Reagents Detection Method What It Measures
DPPH [3] [4] [5] Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) DPPH• radical Spectrophotometry (Absorbance at 515 nm) Free radical scavenging ability
ABTS [3] [5] [6] Single Electron Transfer (SET) ABTS•+ radical Spectrophotometry (Absorbance at 734 nm) Radical cation scavenging capacity
FRAP [3] [7] [5] Single Electron Transfer (SET) Fe³⁺-TPTZ complex Spectrophotometry (Absorbance at 593 nm) Reducing power of antioxidants
ORAC [3] [5] [6] Hydrogen Atom Transfer (HAT) AAPH (radical generator), Fluorescein Fluorescence spectroscopy Inhibition of peroxyl radical oxidation

The following diagram illustrates the general workflow for conducting and analyzing these antioxidant assays.

G cluster_1 Common Assay Examples Start Start: Prepare Test Compound A Select Antioxidant Assays Start->A B Perform In-Vitro Assays A->B Assay1 DPPH Assay Assay2 ABTS Assay Assay3 FRAP Assay Assay4 ORAC Assay C Measure Reaction Endpoints B->C D Calculate Activity Metrics (EC₅₀, TEAC, etc.) C->D E Analyze Structure-Activity Relationships (SAR) D->E End Report Comparative Antioxidant Activity E->End

A Path Forward for Your Research

  • Use Specialized Databases: Search in-depth scientific repositories like PubMed, Scopus, or SciFinder. These are more likely to contain specialized chemical and pharmacological data that general web searches may not cover.
  • Refine Your Search Terms: Use the full IUPAC name of this compound or its specific CAS Registry Number in your searches to ensure precision.
  • Consult Related Literature: If data on this compound itself is scarce, look for studies on closely related flavones (a subclass of flavonoids). The mechanisms and structure-activity relationships discussed in these works can provide valuable predictive insights [1].

References

Gentioflavine efficacy comparison with synthetic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Flavones: Synthesis and Anticancer Mechanisms

Flavones are a significant subgroup of flavonoids with a wide range of reported biological activities, including anticancer, antimicrobial, and antioxidant properties [1] [2]. The table below summarizes key natural and synthetic flavones and their documented anticancer mechanisms.

Table 1: Bioactive Flavones and Their Anticancer Mechanisms

Compound Name Type Key Anticancer Targets & Mechanisms Experimental Evidence
Myricetin [1] Natural Flavone Inhibits enzymes like PKC, CK2, PIM-1; antioxidant; induces cell cycle arrest & apoptosis [1]. In vitro studies on tumor cells [1].
Apigenin [1] Natural Flavone Regulates inflammatory pathways (Nrf2, NF-κB); antioxidant [1]. In vitro studies [1].
Nobiletin [1] Natural Flavone Regulates inflammatory pathways (Nrf2, NF-κB) [1]. In vitro studies [1].
Flavopiridol [2] Synthetic Flavone First known cyclin-dependent kinase (CDK) inhibitor; induces cell cycle arrest [2]. Approved as an orphan drug for leukemia in Europe [2].
Genkwanin [1] Natural Flavone (structurally related) Served as a lead structure for designing new anticancer flavone analogs [1]. Design and evaluation of new analogs [1].
Wogonin [3] Natural Flavone Listed as a common flavone; specific anticancer mechanisms are an active research area [3]. Various preclinical studies [3].

Experimental Protocols for Flavone Research

The methodologies used to study flavone efficacy are standardized in pharmacological research. Here are detailed protocols for key experiments cited in the literature [1]:

1. Cytotoxicity and Antiproliferative Assays

  • Objective: To determine a compound's ability to kill or inhibit the growth of cancer cells, often reported as IC50 or GI50 values.
  • Core Protocol:
    • Cell Culture: Human cancer cell lines (e.g., MES-SA/Dx5 for multidrug resistance studies [1]) are maintained in recommended media.
    • Compound Treatment: Cells are treated with a range of concentrations of the flavone compound for a set period (e.g., 48-72 hours).
    • Viability Measurement: Cell viability is measured using colorimetric assays like MTT or MTS, which quantify metabolic activity in living cells.
    • Data Analysis: Dose-response curves are plotted to calculate the concentration that inhibits cell growth by 50% (GI50).

2. Enzyme Inhibition Assays (e.g., Kinase Assays)

  • Objective: To evaluate if a flavone directly inhibits specific kinases (e.g., CDK, PIM-1, CK2) involved in cancer cell proliferation [1].
  • Core Protocol:
    • Reaction Setup: A purified kinase enzyme is incubated with its substrate (e.g., a peptide) and ATP in a buffer.
    • Compound Addition: The flavone candidate is added at various concentrations.
    • Detection: Kinase activity is measured by detecting the phosphorylated product, often using radioactivity (³²P-ATP) or luminescence/fluorescence.
    • Data Analysis: The percentage inhibition at each concentration is calculated, and the IC50 value is determined.

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if flavone treatment causes arrest in a specific phase of the cell cycle (e.g., G2/M phase) [1].
  • Core Protocol:
    • Treatment & Fixation: Treated cells are fixed with ethanol.
    • Staining: Cells are stained with a DNA-binding dye like Propidium Iodide (PI).
    • Analysis: A flow cytometer measures the DNA content per cell. The distribution of cells in G1, S, and G2/M phases is analyzed using software.

4. Apoptosis Detection Assays

  • Objective: To confirm if cell death occurs via programmed cell death (apoptosis) [1].
  • Core Protocol:
    • Caspase Activity: A luminescent or fluorescent assay measures the activity of key apoptosis-executing enzymes, caspases-3 and -7.
    • Annexin V Staining: Cells are stained with Annexin V (binds to phosphatidylserine, which is externalized in early apoptosis) and PI (labels dead cells), then analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

Signaling Pathways in Flavone Research

The diagram below illustrates key signaling pathways that flavones like myricetin and apigenin are known to modulate, contributing to their anticancer and anti-inflammatory effects [1].

References

inter-laboratory validation of Gentioflavine quantification methods

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Method Validation

The table below summarizes the core performance parameters that should be evaluated during the validation of an analytical method, such as one for quantifying Gentioflavine. These parameters ensure the method is reliable, reproducible, and fit for its intended purpose [1].

Parameter Description Typical Acceptance Criteria (Examples)
Trueness Closeness of agreement between the average value obtained from a series of test results and an accepted reference value [1]. Recovery rates should be within a specified range (e.g., 90-110%).
Precision Closeness of agreement between independent test results obtained under stipulated conditions. Often measured as Repeatability (same lab, same operator) and Reproducibility (different labs, operators, equipment) [1]. Expressed as Relative Standard Deviation (RSD). Reproducibility RSD should be below an agreed limit (e.g., <15%).
Specificity Ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components [1]. The method should distinguish this compound from structurally similar compounds.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions [1]. Typically a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with acceptable precision and trueness [1]. Typically a signal-to-noise ratio of 10:1 and a precision RSD <20%.
Dynamic Range The interval between the upper and lower concentrations of analyte in the sample for which the method has suitable levels of precision, trueness, and linearity [1]. The calibration curve must be linear and meet acceptance criteria for trueness and precision across this range.
Linearity The ability of the method to obtain test results that are directly proportional to the concentration of analyte in the sample within a given range. Correlation coefficient (R²) should be >0.99.

Experimental Protocol Overview

While specific protocols for this compound are not available in the search results, the general workflow for validating a quantitative method like High-Performance Liquid Chromatography (HPLC) would involve the following stages, adapted from general quality control practices [1]:

  • Method Development: Establish the preliminary analytical procedure, including sample preparation, chromatographic conditions (column, mobile phase), and detection (e.g., UV-Vis, Mass Spectrometry).
  • Single-Laboratory Validation: The developing laboratory tests the method against the parameters listed above to ensure its basic validity.
  • Inter-Laboratory Validation: The method is transferred to multiple independent laboratories. A detailed protocol is followed by all participants:
    • Sample Distribution: Homogeneous and stable samples of this compound at various known concentrations (including blind duplicates) are sent to all participating labs.
    • Standardized Protocol: All labs follow the same, detailed analytical procedure.
    • Data Collection: Each lab analyzes the samples and reports the quantified values back to the study coordinator.
    • Statistical Analysis: The collective data is analyzed to determine the method's reproducibility (between-lab precision) and trueness on a larger scale [1].

Workflow Diagram

The following diagram illustrates the logical sequence and key decision points in the inter-laboratory validation process.

G Inter-Laboratory Validation Workflow start Method Development & Single-Lab Validation design Design Inter-Lab Study Protocol start->design distribute Prepare & Distribute Blinded Samples design->distribute lab_work Participating Labs Execute Method distribute->lab_work collect Collect All Raw Data lab_work->collect analyze Statistical Analysis of Trueness & Precision collect->analyze criteria Meet Validation Criteria? analyze->criteria criteria->design No report Publish Validation Study & Method Guidelines criteria->report Yes

References

×

XLogP3

-0.1

Wikipedia

Gentioflavine

Dates

Last modified: 08-15-2023

Explore Compound Types